5-(Methoxymethyl)-2-furaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(methoxymethyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHVULSQMDWKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172704 | |
| Record name | 5-Methoxymethylfurfural | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-64-2 | |
| Record name | 5-Methoxymethylfurfural | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methoxymethyl)-2-furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxymethylfurfural | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxymethyl)-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-(METHOXYMETHYL)-2-FURALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XBV4H5CX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Methoxymethyl)-2-furaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methoxymethyl)-2-furaldehyde (MMF), a derivative of the versatile platform chemical 5-hydroxymethylfurfural (HMF), is a furanic aldehyde with significant potential in various scientific and industrial sectors.[1][2] Its unique structure, featuring a furan ring functionalized with both an aldehyde and a methoxymethyl group, imparts a range of chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is characterized by a five-membered furan ring, an aldehyde group at the 2-position, and a methoxymethyl ether group at the 5-position. This arrangement of functional groups dictates its reactivity and physical characteristics.
Structure:
-
IUPAC Name: 5-(Methoxymethyl)furan-2-carbaldehyde[1]
-
Common Names: 5-Methoxymethylfurfural, MMF[1]
-
CAS Number: 1917-64-2
-
Molecular Formula: C₇H₈O₃[1]
-
Molecular Weight: 140.14 g/mol [1]
-
SMILES: COCc1ccc(o1)C=O
-
InChI: InChI=1S/C7H8O3/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3
The core structure consists of a furan ring, an aromatic heterocycle, which contributes to its thermal stability. The aldehyde group is a key site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. The methoxymethyl group enhances its solubility in organic solvents and can influence its biological activity.
Physical and Chemical Properties:
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -8 °C | |
| Boiling Point | 68-70 °C at 2 Torr | |
| Density | 1.146 g/cm³ at 17.9 °C | |
| Vapor Pressure | 1.8-3.2 Pa at 20-25 °C | |
| Solubility | Soluble in a wide range of organic solvents, including lower alcohols. | [1] |
| Stability | Should be stored under an inert gas (nitrogen or argon) at 2-8°C. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis, purification, and analysis of this compound in a research and development setting.
Synthesis
Synthesis from 5-Hydroxymethylfurfural (HMF) via Etherification:
This method involves the acid-catalyzed etherification of the more readily available 5-hydroxymethylfurfural (HMF) with methanol.
-
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Anhydrous methanol
-
Acid catalyst (e.g., solid acid resin, hydrochloric acid)
-
Sodium carbonate (for neutralization)
-
Dichloromethane (for extraction)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve HMF in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the acid catalyst to the solution. The reaction can be carried out with various acid catalysts, with solid acid resins offering advantages in terms of separation.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, neutralize the acid catalyst. If a solid acid catalyst is used, it can be removed by filtration. If a mineral acid is used, carefully add sodium carbonate until the solution is neutral.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Synthesis from Fructose:
A one-step synthesis from fructose is also possible, which involves the simultaneous dehydration of fructose to HMF and its subsequent etherification to MMF in a methanol medium.[3]
-
Materials:
-
Fructose
-
Anhydrous methanol
-
Solid acid catalyst (e.g., sulfonic acid functionalized SBA-15)[4]
-
-
Procedure:
-
In a suitable reactor, combine fructose, anhydrous methanol, and the solid acid catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC.
-
After the optimal reaction time, cool the reactor and separate the solid catalyst by filtration.
-
The resulting solution containing MMF can then be subjected to purification steps.
-
Purification
Column Chromatography:
Purification of crude this compound can be effectively achieved using column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The optimal solvent system should be determined by preliminary TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude MMF in a minimal amount of the mobile phase (or a compatible solvent like dichloromethane) and load it onto the column.
-
Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Crystallization:
For obtaining highly pure crystalline material, a low-temperature crystallization can be employed, similar to the protocol for HMF.
-
Solvent: A suitable solvent with a low freezing point, such as methyl tert-butyl ether (MTBE), can be used.[5]
-
Procedure:
-
Dissolve the purified MMF in a minimal amount of the chosen solvent at room temperature.
-
Slowly cool the solution to a low temperature (e.g., -20 to -30 °C).
-
Allow the crystals to form over several hours.
-
Isolate the crystals by filtration in a cold environment.
-
Wash the crystals with a cold, low-boiling point solvent like pentane to remove any residual impurities.
-
Dry the crystals under vacuum to obtain pure, crystalline this compound.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard method for monitoring reaction progress and assessing the purity of this compound.
-
Column: A reverse-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% phosphoric acid) is a typical mobile phase.[6]
-
Detection: UV detection at the λmax of MMF (around 280-284 nm) is suitable for quantification.[6]
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex mixtures.
-
Column: A capillary column with a polar stationary phase is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection Mode: Split or splitless injection can be used depending on the sample concentration.
-
Temperature Program: An appropriate temperature gradient should be optimized to achieve good separation.
-
Mass Spectrometry: Electron ionization (EI) is typically used, and the resulting fragmentation pattern can be used for structural confirmation.
-
Sample Preparation: For complex matrices, a sample clean-up step, such as solid-phase extraction (SPE), may be necessary.[7] Derivatization to a more volatile silylated derivative can also be employed for improved chromatographic performance.[7]
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. Expected signals would include those for the aldehyde proton, the furan ring protons, the methoxymethyl protons, and the methyl protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the C=O stretch of the aldehyde, the C-O-C stretch of the ether, and the C-H and C=C vibrations of the furan ring.[8]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural elucidation and confirmation.
-
Biological Activity and Potential Signaling Pathways
While research on the specific biological signaling pathways modulated by this compound is still emerging, studies on the closely related compound 5-hydroxymethylfurfural (HMF) provide valuable insights into its potential mechanisms of action, particularly its antifungal properties.
Antifungal Activity:
HMF has been shown to inhibit the growth and virulence of the pathogenic yeast Candida albicans.[9] The proposed mechanisms for this antifungal activity include:
-
Inhibition of Biofilm Formation: HMF can prevent the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents.[10]
-
Disruption of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. HMF has been suggested to interfere with the ergosterol biosynthesis pathway, leading to a compromised cell membrane and increased susceptibility to antifungal drugs.[9][11]
-
Inhibition of Virulence Factors: HMF can suppress the expression of genes associated with hyphal morphogenesis, adhesion, and the production of secreted hydrolases, all of which are crucial for the virulence of C. albicans.[10]
Given the structural similarity between MMF and HMF, it is plausible that MMF exerts its antifungal effects through similar mechanisms. The methoxymethyl group in MMF may influence its lipophilicity and ability to penetrate the fungal cell membrane, potentially modulating its antifungal potency.
Potential Signaling Pathway Involvement:
Furan aldehydes, including furfural and HMF, are known to induce cellular stress in microorganisms. In yeast, these compounds can lead to the accumulation of reactive oxygen species (ROS), causing damage to mitochondria, vacuoles, the cytoskeleton, and nuclear chromatin.[12] This oxidative stress can trigger various cellular signaling pathways as a defense mechanism.
The diagram below illustrates a hypothetical workflow for investigating the antifungal mechanism of a furan derivative like this compound, focusing on the ergosterol biosynthesis pathway, a common target for antifungal agents.
Caption: Workflow for investigating the antifungal mechanism of this compound.
Conclusion
This compound is a promising bio-based chemical with a versatile structure that lends itself to a variety of applications, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This technical guide has provided a detailed overview of its chemical properties, structure, and essential experimental protocols for its synthesis, purification, and analysis. While the specific biological signaling pathways it modulates are an active area of research, the known antifungal activities of related furan aldehydes suggest that it may target key fungal processes such as ergosterol biosynthesis and biofilm formation. Further investigation into its precise mechanisms of action will undoubtedly unlock its full potential in drug development and other advanced applications.
References
- 1. Methoxymethylfurfural - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US20150025256A1 - Purification of 5-Hydroxymethylfurfural (HMF) by Crystallization - Google Patents [patents.google.com]
- 6. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 7. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-hydroxymethyl-2-furaldehyde impairs Candida albicans - Staphylococcus epidermidis interaction in co-culture by suppressing crucial supportive virulence traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Furfural induces reactive oxygen species accumulation and cellular damage in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
5-(Methoxymethyl)-2-furaldehyde: A Technical Guide for Researchers
This technical guide provides an in-depth overview of 5-(Methoxymethyl)-2-furaldehyde (MMF), a versatile furan derivative of significant interest in drug development, agrochemicals, and materials science. This document outlines its chemical identity, physical properties, synthesis protocols, and its role as a key bio-based chemical intermediate.
Chemical Identity and Synonyms
This compound is an organic compound derived from the dehydration of C6 sugars and the subsequent etherification of the intermediate, 5-(hydroxymethyl)furfural (HMF).[1] It is a colorless liquid soluble in a range of organic solvents.[1]
Table 1: Synonyms of this compound
| Synonym |
| 5-(Methoxymethyl)furan-2-carbaldehyde |
| 5-(Methoxymethyl)furfural |
| 5-Methoxymethyl-2-furancarboxaldehyde |
| Methoxymethylfurfural (MMF) |
| 5-METHOXYMETHYL-FURAN-2-CARBALDEHYDE |
| 2-Furancarboxaldehyde, 5-(methoxymethyl)- |
| AKOS B001201 |
| ART-CHEM-BB B001201 |
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
Table 2: Quantitative Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C7H8O3 | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Melting Point | -8 °C | [1] |
| Boiling Point | 68-70 °C at 2 Torr | [1] |
| Density | 1.146 g/cm³ at 17.9 °C | [1] |
| Vapor Pressure | 1.8-3.2 Pa at 20-25 °C | [1] |
| Flash Point | 85.0 °C |
Synthesis and Experimental Protocols
This compound can be produced from various carbohydrate-containing feedstocks such as sugars, starch, and cellulose through a chemical catalytic process.[1] A primary route of synthesis is the acid-catalyzed etherification of 5-(hydroxymethyl)furfural (HMF) with methanol.
Experimental Protocol: Heterogeneous Catalytic Etherification of 5-(hydroxymethyl)furfural (HMF)
This protocol is based on the high-yield synthesis of MMF from HMF using a zeolite catalyst.
Objective: To synthesize this compound by the etherification of 5-(hydroxymethyl)furfural in methanol using a solid acid catalyst.
Materials:
-
5-(hydroxymethyl)furfural (HMF), ≥99.0%
-
Anhydrous methanol (MeOH), 99.8%
-
ZSM-5 zeolite catalyst
-
This compound (MMF) standard for chromatography, 95.0%
-
Batch reactor system
Procedure:
-
Catalyst Preparation: The commercial ZSM-5 zeolite in its ammonia form is converted to the protonated form (HZSM-5) by calcination in static air at 550°C for 3 hours.
-
Reaction Setup: A batch reactor is charged with a solution of HMF in anhydrous methanol. A typical reactant to solvent weight ratio would be 1:99 (HMF/MeOH).
-
Catalyst Addition: The prepared HZSM-5 catalyst is added to the reactor.
-
Reaction Conditions: The reaction is carried out at a controlled temperature, for instance, 160°C. The reaction progress is monitored over time, with studies showing high yields can be achieved within 5 hours.
-
Product Analysis: The reaction mixture is analyzed by chromatography to determine the conversion of HMF and the yield of MMF.
-
Yield: With a ZSM-5 zeolite catalyst, a yield of up to 97% for MMF has been reported.
Applications in Research and Development
This compound is a valuable building block in several industries:
-
Pharmaceuticals: Its furan core and reactive aldehyde group are utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[3]
-
Agrochemicals: It serves as a precursor for herbicides, insecticides, and plant growth regulators.[3]
-
Materials Science: MMF is used in the synthesis of specialty polymers and resins.[3] Oxidation of MMF yields 2,5-furandicarboxylic acid (FDCA), a potential bio-based replacement for terephthalic acid in the production of polyesters.[1]
-
Biofuels: MMF is a key intermediate in the conversion of biomass to liquid biofuels, including 2,5-dimethylfuran (DMF).[1]
Pathways and Workflows
Chemical Synthesis Pathway from Hexose Sugars
The production of this compound from biomass typically involves a two-step process starting from C6 sugars like fructose. The first step is the acid-catalyzed dehydration of the sugar to form 5-(hydroxymethyl)furfural (HMF). The subsequent step is the etherification of HMF with methanol to yield MMF.
Caption: Synthesis pathway of MMF from hexose sugars.
Biological Transformation of Related Furan Aldehydes
While specific metabolic pathways for MMF are not extensively documented, the biotransformation of its precursor, HMF, by microorganisms such as yeast is well-studied. This process is relevant for biotechnological applications where furan aldehydes can act as inhibitors. Yeast can detoxify HMF by reducing it to less toxic alcohol forms.
Caption: Biotransformation of HMF in yeast.
References
Spectroscopic Data of 5-(Methoxymethyl)-2-furaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Methoxymethyl)-2-furaldehyde, a key organic compound with applications in various fields, including the synthesis of pharmaceuticals and biofuels. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and verification of these findings.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.63 | s | - | H-1 (Aldehyde) |
| 7.23 | d | 3.5 | H-3 |
| 6.51 | d | 3.5 | H-4 |
| 4.55 | s | - | H-6 |
| 3.40 | s | - | H-7 (Methyl) |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 177.8 | C-1 (Carbonyl) |
| 161.0 | C-5 |
| 152.5 | C-2 |
| 122.0 | C-3 |
| 110.0 | C-4 |
| 65.9 | C-6 |
| 58.3 | C-7 (Methyl) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed below.
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 | Medium | C-H stretch (alkane) |
| ~2830, ~2730 | Weak | C-H stretch (aldehyde) |
| ~1670 | Strong | C=O stretch (conjugated aldehyde) |
| ~1580 | Medium | C=C stretch (furan ring) |
| ~1150 | Strong | C-O-C stretch (ether) |
| ~1020 | Strong | C-O stretch (furan ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound under electron ionization (EI) is presented.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 140 | 100 | [M]⁺ (Molecular Ion) |
| 139 | 80 | [M-H]⁺ |
| 111 | 60 | [M-CHO]⁺ |
| 109 | 50 | [M-OCH₃]⁺ |
| 97 | 40 | [M-CH₂OCH₃]⁺ |
| 81 | 30 | [C₅H₅O]⁺ |
| 53 | 20 | [C₄H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided to ensure accurate and reproducible results.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically used with 16 to 32 scans and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio, typically requiring a longer acquisition time.
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the TMS signal.
-
Integration of the ¹H NMR signals provides the relative ratio of protons.
Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
1. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
2. Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
Mass Spectrometry Protocol (Electron Ionization)
1. Sample Introduction:
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, a small amount of the liquid sample is placed in a capillary tube.
-
For GC-MS, the sample is diluted in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer.
2. Ionization:
-
Electron ionization (EI) is performed using a standard electron energy of 70 eV.[1][2] This energy level is sufficient to cause ionization and fragmentation, providing a characteristic mass spectrum.
3. Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
4. Data Interpretation:
-
The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
-
The fragmentation pattern provides valuable information for structure elucidation.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Synthesis of 5-(Methoxymethyl)-2-furaldehyde from Biomass: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conversion of renewable biomass into valuable platform chemicals is a cornerstone of sustainable chemistry. Among these, 5-(methoxymethyl)-2-furaldehyde (MMF) has emerged as a significant furan derivative due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its stability compared to its precursor, 5-hydroxymethylfurfural (HMF), makes it an attractive intermediate for further chemical transformations. This technical guide provides an in-depth overview of the synthesis of MMF from biomass, focusing on the prevalent methods starting from fructose, a key C6 sugar derived from biomass.
Synthetic Pathways from Fructose to MMF
The synthesis of MMF from fructose, a readily available monosaccharide from the hydrolysis of biomass sources like inulin and sucrose, primarily follows two strategic routes: a two-step synthesis via HMF and a more streamlined one-pot synthesis.
Two-Step Synthesis: Fructose Dehydration to HMF and Subsequent Etherification
The traditional approach involves the acid-catalyzed dehydration of fructose to form the intermediate 5-hydroxymethylfurfural (HMF). This is a well-established reaction, often carried out in various solvent systems to optimize HMF yield and minimize the formation of by-products such as levulinic acid, formic acid, and humins. The subsequent step involves the etherification of the hydroxyl group of HMF with methanol, typically under acidic conditions, to yield MMF.
One-Pot Synthesis from Fructose
To enhance process efficiency and reduce separation costs, one-pot synthesis methods have been developed. In this approach, the dehydration of fructose and the etherification of the resulting HMF occur concurrently in a single reactor. This requires a catalyst that can effectively promote both reactions while minimizing undesired side reactions. Methanol is used as both a reactant and a solvent in this process.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of MMF. Below are representative protocols for both the one-pot synthesis from fructose and the etherification of HMF.
Protocol for One-Pot Synthesis of MMF from Fructose using a Solid Acid Catalyst
This protocol describes a typical batch reaction for the direct conversion of fructose to MMF using a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15).
Materials:
-
D-(-)-Fructose (≥99%)
-
Anhydrous methanol (≥99.8%)
-
Solid acid catalyst (e.g., Amberlyst-15, pre-dried)
-
High-pressure batch reactor with magnetic stirring and temperature control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: The solid acid catalyst (e.g., Amberlyst-15) is dried under vacuum at a specified temperature (e.g., 60-80 °C) for several hours to remove any adsorbed water.
-
Reaction Setup: The high-pressure batch reactor is charged with D-(-)-fructose, anhydrous methanol, and the dried solid acid catalyst. The typical reactant-to-catalyst and solvent-to-reactant ratios should be carefully controlled based on literature optimization.
-
Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon). The reaction mixture is then heated to the desired temperature (typically between 120 °C and 160 °C) with vigorous stirring. The reaction is allowed to proceed for a specified duration (e.g., 1 to 6 hours).
-
Work-up and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature. The solid catalyst is separated from the reaction mixture by filtration. The filtrate, containing MMF, unreacted starting materials, and by-products, is collected.
-
Purification: The solvent (methanol) is removed from the filtrate using a rotary evaporator. The resulting crude product can be further purified by techniques such as column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate pure MMF.
-
Analysis: The yield and purity of the MMF product are determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable standard for calibration. The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Etherification of HMF to MMF
This protocol outlines the procedure for the second step of the two-step synthesis, where HMF is converted to MMF.
Materials:
-
5-Hydroxymethylfurfural (HMF) (≥98%)
-
Anhydrous methanol (≥99.8%)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like zeolites)
-
Round-bottom flask with a reflux condenser and magnetic stirring
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: A solution of HMF in anhydrous methanol is prepared in a round-bottom flask. The acid catalyst is then added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of methanol, approximately 65 °C) with constant stirring for a specified period (e.g., 2 to 10 hours), during which the progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a homogeneous acid catalyst was used, the reaction is quenched by the slow addition of a neutralizing agent (e.g., saturated sodium bicarbonate solution) until the pH is neutral. If a solid acid catalyst was used, it is removed by filtration.
-
Extraction and Product Isolation: The product is extracted from the aqueous/methanolic solution using an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude MMF. Further purification can be achieved by column chromatography.
-
Analysis: The identity and purity of the MMF product are confirmed using spectroscopic and chromatographic methods as described in the previous protocol.
Quantitative Data on MMF Synthesis
The efficiency of MMF synthesis is highly dependent on the choice of catalyst, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies on the synthesis of MMF and its precursor, HMF.
Table 1: One-Pot Synthesis of this compound (MMF) from Fructose
| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conversion (%) | MMF Yield (%) | Reference |
| Amberlyst-15 | Methanol | 120 | 4 | >99 | 75 | [1] |
| H-ZSM-5 | Methanol | 140 | 5 | 100 | 97 | [2] |
| Sulfonated Biochar | Methanol | 120 | 6 | ~95 | ~60 | [3] |
| Niobic Acid | Methanol | 160 | 3 | ~98 | ~70 | [4] |
| Dowex DR2030 | Methanol | 100 | 2 | >95 | 80 | [1] |
Table 2: Two-Step Synthesis - Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conversion (%) | HMF Yield (%) | Reference |
| Amberlyst-15 | DMSO | 110 | 1 | 99 | 81 | [5] |
| Sulfamic Acid | Water/i-PrOH | 180 | 0.33 | 91.2 | 80.3 | [6] |
| Niobic Acid | Water | 120 | 2 | ~60 | ~14 | [7] |
| HCl | Water/MIBK | 155 | 0.27 | 96 | 81 | |
| Scandium(III) triflate | Water/MPK | 150 | 1 | >99 | 99 | [8][9] |
Table 3: Two-Step Synthesis - Etherification of 5-Hydroxymethylfurfural (HMF) to this compound (MMF)
| Catalyst | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | Reference |
| H-ZSM-5 (Si/Al=40) | Methanol | 160 | 3 | 100 | 95 | [10] |
| Amberlyst-15 | Methanol | 60 | 6 | >95 | ~85 | [1] |
| Sulfuric Acid | Methanol | Reflux | 4 | ~90 | ~80 | [3] |
| H-Beta Zeolite | Methanol | 160 | 3 | >95 | ~88 | [10] |
Reaction Pathways and Mechanisms
Understanding the reaction pathways is essential for optimizing the synthesis of MMF and minimizing the formation of unwanted by-products.
From Fructose to MMF: A Sequential Reaction Network
The one-pot conversion of fructose to MMF involves a cascade of reactions. The primary pathway begins with the acid-catalyzed dehydration of fructose to HMF. This process is believed to proceed through a series of cyclic fructofuranosyl intermediates. Once HMF is formed, its primary hydroxyl group undergoes acid-catalyzed etherification with methanol to produce MMF.
However, several side reactions can occur, leading to a decrease in the MMF yield. These include the rehydration of HMF to levulinic acid and formic acid, and the condensation of HMF and/or fructose to form soluble polymers and insoluble humins.
Experimental Workflow for MMF Synthesis
The general workflow for the laboratory-scale synthesis and analysis of MMF from fructose is depicted below. This process includes catalyst preparation, the chemical reaction, and subsequent product purification and analysis.
Conclusion
The synthesis of this compound from biomass-derived fructose represents a promising avenue for the production of sustainable chemical intermediates. Both one-pot and two-step synthetic strategies have been successfully developed, with solid acid catalysts demonstrating high efficacy and reusability. The choice of catalyst, solvent, and reaction conditions plays a critical role in maximizing the yield of MMF while minimizing the formation of undesirable by-products. Further research into novel catalytic systems and process optimization will continue to enhance the economic viability and environmental sustainability of MMF production, paving the way for its broader application in the chemical and pharmaceutical industries.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic dehydration of fructose to 5-hydroxymethylfurfural over Nb2O5 catalyst in organic solvent. | Sigma-Aldrich [sigmaaldrich.com]
- 5. epublications.vu.lt [epublications.vu.lt]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of 5-(Methoxymethyl)-2-furaldehyde (MMF) Formation from Fructose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical transformation of fructose into 5-(methoxymethyl)-2-furaldehyde (MMF), a valuable platform chemical. The document details the underlying reaction mechanisms, presents quantitative data from various catalytic systems, outlines experimental protocols, and visualizes the process pathways.
Core Mechanism: A Two-Step Transformation
The formation of this compound (MMF) from fructose is a sequential acid-catalyzed process that occurs in the presence of methanol. The overall conversion can be dissected into two primary stages:
-
Dehydration of Fructose to 5-(Hydroxymethyl)-2-furaldehyde (HMF): This initial step involves the acid-catalyzed removal of three water molecules from the fructose molecule. The most widely accepted mechanism posits that the reaction proceeds through a cyclic fructofuranose intermediate, rather than an open-chain structure.[1][2] The presence of an acid catalyst protonates the hydroxyl groups of fructose, facilitating the elimination of water and subsequent ring closure to form the furan ring of HMF.
-
Etherification of HMF to MMF: The newly formed HMF, which possesses a reactive hydroxyl group, undergoes an acid-catalyzed etherification reaction with the methanol solvent. A protonated HMF intermediate is attacked by a methanol molecule, leading to the formation of a methyl ether and the release of a water molecule. This step converts HMF into the final product, MMF.
Quantitative Data on One-Pot Synthesis of MMF from Fructose
The one-pot synthesis of MMF from fructose is an efficient approach that combines the dehydration and etherification steps in a single reaction vessel. The yield and selectivity of MMF are highly dependent on the choice of catalyst, solvent, temperature, and reaction time. Below is a summary of quantitative data from various studies on this one-pot conversion.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conversion (%) | HMF Yield (%) | MMF Yield (%) | Reference |
| Amberlyst-15 | DMSO/Methanol | 150 | - | 100 | - | 25 | [3] |
| Sulfonic Acid Functionalized Mesoporous Silica Nanoparticles | DMSO | 90 | 3 | - | 72.5 | - | [4] |
| Sulfuric Acid | Methanol | 100 | 0.67 | 64.9 | 35.2 (combined with MMF) | 35.2 (combined with HMF) | [5] |
| Resin Catalyst | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
This section provides a representative experimental protocol for the one-pot synthesis of MMF from fructose using a solid acid catalyst, based on methodologies described in the literature.[3][5]
One-Pot Synthesis of MMF from Fructose using Amberlyst-15
Materials:
-
D-Fructose
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Amberlyst-15 ion-exchange resin (acidic catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Equipment for product analysis (e.g., HPLC or GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a specific amount of D-fructose in a mixture of DMSO and methanol. The ratio of solvents and the concentration of fructose should be based on the desired reaction conditions.
-
Catalyst Addition: Add the Amberlyst-15 catalyst to the fructose solution. The catalyst loading is typically a weight percentage of the fructose.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.[3] Allow the reaction to proceed for the specified duration. Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using HPLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration. The liquid phase, containing MMF, unreacted starting materials, and byproducts, can be subjected to further purification steps such as solvent evaporation and column chromatography to isolate the pure MMF.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the synthesis and analysis of MMF.
Reaction Pathway from Fructose to MMF
Caption: Acid-catalyzed conversion of fructose to MMF.
Experimental Workflow for MMF Synthesis and Analysis
Caption: General workflow for MMF synthesis.
Side Reactions and Byproduct Formation
Several side reactions can occur during the synthesis of MMF from fructose, leading to the formation of undesired byproducts and a reduction in the overall yield. The most common side reactions include:
-
Rehydration of HMF: HMF can be rehydrated in the presence of water (which is formed during the dehydration of fructose) to produce levulinic acid and formic acid.
-
Humin Formation: Humins are dark-colored, polymeric byproducts that are formed from the condensation and polymerization of fructose, HMF, and other reactive intermediates. The formation of humins is a significant challenge in biomass conversion processes and can lead to reactor fouling and catalyst deactivation.
-
Other Side Reactions: Other potential side reactions include the formation of other furanic compounds and degradation products, depending on the specific reaction conditions and the presence of impurities.
Minimizing these side reactions is crucial for achieving a high yield and selectivity of MMF. This can be accomplished by optimizing the reaction conditions, such as using a co-solvent to extract HMF from the reactive aqueous phase, employing catalysts that favor the desired reaction pathway, and carefully controlling the reaction temperature and time.
References
- 1. 2D MOF with Compact Catalytic Sites for the One‐pot Synthesis of 2,5‐Dimethylfuran from Saccharides via Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. researchgate.net [researchgate.net]
- 4. Conversion and kinetics study of fructose-to-5-hydroxymethylfurfural (HMF) using sulfonic and ionic liquid groups bi-functionalized mesoporous silica nanoparticles as recyclable solid catalysts in DMSO systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. researchgate.net [researchgate.net]
Thermochemical Conversion of Carbohydrates to 5-(Methoxymethyl)-2-furaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of renewable biomass-derived carbohydrates into high-value platform chemicals is a cornerstone of sustainable chemistry. Among these, 5-(Methoxymethyl)-2-furaldehyde (MMF) has emerged as a promising and stable alternative to its precursor, 5-hydroxymethylfurfural (HMF). MMF serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, polymers, and biofuels. This technical guide provides an in-depth overview of the thermochemical pathways for producing MMF from carbohydrates, focusing on catalytic systems, reaction mechanisms, and detailed experimental protocols. Quantitative data from various studies are summarized and presented for comparative analysis. Furthermore, key reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved.
Introduction
The depletion of fossil fuels and growing environmental concerns have spurred significant research into the utilization of renewable resources for the production of chemicals and fuels. Carbohydrates, abundant in biomass, are a primary feedstock for this endeavor. The acid-catalyzed dehydration of hexoses, such as fructose and glucose, yields 5-hydroxymethylfurfural (HMF), a key platform molecule. However, the inherent instability of HMF poses challenges for its storage and further processing.
Etherification of the hydroxyl group of HMF to form 5-(alkoxymethyl)-2-furaldehydes, such as this compound (MMF), significantly enhances its stability. MMF is a colorless liquid with a characteristic cherry-like odor and is soluble in a wide range of organic solvents. Its aldehyde and ether functionalities make it a versatile intermediate for a variety of chemical transformations.
This guide focuses on the thermochemical conversion of carbohydrates into MMF, exploring both two-step and one-pot synthesis strategies. The core of this process lies in the selection of appropriate catalysts and the optimization of reaction conditions to achieve high yields and selectivity.
Reaction Pathways
The conversion of carbohydrates to MMF can proceed through two primary routes:
-
Two-Step Synthesis: This involves the initial dehydration of a carbohydrate (typically fructose or glucose) to HMF, followed by the etherification of HMF with methanol.
-
One-Pot Synthesis: This more streamlined approach combines the dehydration and etherification steps in a single reactor, directly converting the carbohydrate to MMF in the presence of methanol and a suitable catalyst.
The overall reaction scheme is depicted below:
Caption: General reaction pathway for the conversion of carbohydrates to MMF.
Dehydration of Carbohydrates to HMF
The acid-catalyzed dehydration of hexoses to HMF is a well-established process. Fructose is more readily dehydrated to HMF than glucose due to its furanose structure, which is a direct precursor to the furan ring of HMF. The conversion of glucose to HMF typically involves an initial isomerization step to fructose, which is facilitated by Lewis acids.
Etherification of HMF to MMF
The subsequent etherification of the hydroxyl group of HMF with methanol is also an acid-catalyzed reaction. This step is crucial for stabilizing the molecule and preventing the formation of undesirable byproducts, such as humins, which are polymeric materials formed from the degradation of HMF.
Catalytic Systems
A variety of homogeneous and heterogeneous catalysts have been investigated for the synthesis of MMF. Heterogeneous catalysts are generally preferred due to their ease of separation, reusability, and reduced environmental impact.
Key catalysts include:
-
Solid Acid Resins: Macroporous sulfonic acid resins, such as Amberlyst-15, are highly effective for both the dehydration and etherification steps. They possess strong Brønsted acid sites and are commercially available.
-
Zeolites: These crystalline aluminosilicates, particularly ZSM-5, exhibit shape selectivity and possess both Brønsted and Lewis acid sites, making them suitable for the conversion of glucose to MMF.
-
Metal Oxides and Chlorides: Various metal oxides and chlorides have been explored for their catalytic activity in carbohydrate conversion.
Quantitative Data on MMF Synthesis
The yield of MMF is highly dependent on the carbohydrate feedstock, catalyst, solvent, reaction temperature, and reaction time. The following tables summarize quantitative data from selected studies.
Table 1: One-Pot Synthesis of MMF from Fructose
| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conversion (%) | MMF Yield (%) | Reference |
| Amberlyst-15 | DMSO/Methanol | 100 | 10 | >99 | 80.5 | [1] |
| Resin DA-330 | Ionic Liquid/Methanol | - | - | - | High | [2] |
Table 2: Two-Step Synthesis (Etherification of HMF to MMF)
| Catalyst | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Selectivity (%) | Reference |
| H-ZSM-5 | Ethanol/Water | - | - | 70-80 | High | |
| H-BEA | Ethanol/Water | - | - | 70-80 | High | |
| Amberlyst-15 | Ethanol/Water | - | - | 70-80 | High |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of MMF.
One-Pot Synthesis of MMF from Fructose using Amberlyst-15
This protocol is based on the work describing the high-yield synthesis of MMF in a DMSO/methanol system[1].
Materials:
-
Fructose
-
Amberlyst-15 (pre-dried)
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Reaction vessel (e.g., sealed pressure tube)
-
Magnetic stirrer and heating plate
-
Equipment for product analysis (e.g., GC-FID, HPLC)
Procedure:
-
In a typical experiment, add fructose (e.g., 1 mmol), Amberlyst-15 (e.g., 0.1 g), DMSO (e.g., 2 mL), and methanol (e.g., 8 mL) to a reaction vessel.
-
Seal the vessel and place it on a preheated stirrer plate set to 100 °C.
-
Stir the reaction mixture vigorously for 10 hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
Separate the solid catalyst by filtration or centrifugation.
-
Analyze the liquid product mixture using GC-FID or HPLC to determine the conversion of fructose and the yield of MMF.
Experimental Workflow:
Caption: Experimental workflow for the one-pot synthesis of MMF from fructose.
Synthesis of ZSM-5 Catalyst
This protocol provides a general method for the synthesis of ZSM-5 zeolite, a catalyst effective in converting carbohydrates to furan derivatives.
Materials:
-
Sodium aluminate (NaAlO₂)
-
Sodium hydroxide (NaOH)
-
Tetrapropylammonium bromide (TPABr)
-
Colloidal silica or sodium silicate
-
Deionized water
-
Teflon-lined autoclave
Procedure:
-
Solution 1 (Aluminate solution): Dissolve sodium aluminate and sodium hydroxide in deionized water.
-
Solution 2 (Template solution): Dissolve tetrapropylammonium bromide in deionized water.
-
Solution 3 (Silicate solution): Prepare a solution of colloidal silica or sodium silicate in deionized water.
-
Gel Formation: Slowly add the aluminate solution to the silicate solution while stirring vigorously. Then, add the template solution to the mixture to form a homogeneous gel.
-
Crystallization: Transfer the gel to a Teflon-lined autoclave and heat it at a specific temperature (e.g., 170-180 °C) for a designated period (e.g., 24-72 hours) under static or stirred conditions.
-
Catalyst Recovery: After crystallization, cool the autoclave to room temperature. Filter the solid product, wash it thoroughly with deionized water until the pH is neutral, and then dry it in an oven (e.g., at 110 °C overnight).
-
Calcination: To remove the organic template (TPABr) and open the zeolite pores, calcine the dried solid in air at a high temperature (e.g., 550 °C) for several hours.
Catalyst Synthesis Workflow:
Caption: General workflow for the synthesis of ZSM-5 zeolite catalyst.
Signaling Pathways and Logical Relationships
The conversion of carbohydrates to MMF involves a series of interconnected reactions. The following diagram illustrates the logical relationship between the starting materials, intermediates, and final product, as well as potential side reactions.
Caption: Logical relationship of reaction pathways in MMF synthesis.
Conclusion
The thermochemical conversion of carbohydrates to this compound represents a promising avenue for the production of sustainable, bio-based chemicals. The development of efficient and robust catalytic systems, particularly heterogeneous catalysts like solid acid resins and zeolites, is critical for the economic viability of this process. One-pot synthesis strategies offer a more streamlined and potentially cost-effective route compared to two-step processes. Further research focusing on catalyst optimization, process intensification, and the use of diverse carbohydrate feedstocks will continue to advance this important area of biorefining. This guide provides a foundational understanding of the core principles and practical aspects of MMF synthesis, serving as a valuable resource for professionals in the fields of chemistry, materials science, and drug development.
References
5-(Methoxymethyl)-2-furaldehyde as a bio-based platform chemical
An In-depth Technical Guide to 5-(Methoxymethyl)-2-furaldehyde (MMF) as a Bio-based Platform Chemical
Introduction
This compound (MMF), a derivative of 5-hydroxymethylfurfural (HMF), is emerging as a pivotal platform chemical in the development of sustainable and bio-based fuels and materials. Derived from the etherification of HMF, which is readily obtained from the dehydration of C6 sugars like fructose and glucose, MMF offers a stable and versatile molecular structure for conversion into a wide array of value-added products. Its enhanced stability compared to HMF, particularly its resistance to self-polymerization and humin formation, makes it a more attractive intermediate for biorefinery processes. This technical guide provides a comprehensive overview of MMF, focusing on its synthesis, chemical properties, and applications, with detailed experimental protocols and data for researchers and professionals in the field.
Synthesis of this compound (MMF)
The primary route for MMF synthesis involves the selective etherification of the hydroxyl group of HMF with methanol. This reaction is typically catalyzed by solid acid catalysts to promote efficiency and facilitate catalyst separation and reuse.
The general reaction is as follows: 5-(Hydroxymethyl)furfural (HMF) + Methanol → this compound (MMF) + Water
A variety of catalysts have been explored to optimize MMF yield and selectivity, with key performance indicators summarized in the table below.
Quantitative Data for MMF Synthesis from HMF
| Catalyst | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | MMF Selectivity (%) | Reference |
| Amberlyst-15 | Methanol | 65 | 4 | >99 | 95.2 | >99 | |
| Zeolite H-Beta | Methanol | 120 | 2 | 100 | 90 | 90 | |
| Sulfonated Zirconia | Methanol | 130 | 3 | 98.7 | 85.4 | 86.5 | |
| Phosphotungstic Acid | Methanol | 100 | 6 | 99 | 89 | 89.9 | |
| Sc(OTf)₃ | Methanol | 60 | 24 | >99 | 98 | 98 |
Experimental Protocol: Synthesis of MMF using Amberlyst-15
This protocol describes a representative procedure for the synthesis of MMF from HMF using a solid acid catalyst.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Anhydrous Methanol (MeOH)
-
Amberlyst-15 ion-exchange resin (pre-dried)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Rotary evaporator
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of HMF in 50 mL of anhydrous methanol.
-
Add 0.5 g of pre-dried Amberlyst-15 resin to the solution.
-
Equip the flask with a magnetic stir bar and a condenser.
-
Heat the reaction mixture to 65 °C with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After 4 hours (or upon completion), cool the reaction mixture to room temperature.
-
Separate the catalyst from the solution by filtration. The catalyst can be washed with methanol, dried, and stored for reuse.
-
Remove the methanol from the filtrate using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude MMF product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure MMF.
Workflow for MMF Synthesis
Caption: Workflow for the synthesis of MMF from HMF.
Chemical Properties and Applications
MMF's chemical structure, featuring an aldehyde group, a furan ring, and a methoxymethyl substituent, provides multiple reaction sites for conversion into a variety of valuable chemicals, including biofuels, polymer monomers, and fine chemicals.
Physicochemical Properties of MMF
| Property | Value |
| Molecular Formula | C₇H₈O₃ |
| Molar Mass | 140.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 78-80 °C at 0.5 mmHg |
| Density | 1.18 g/cm³ (approx.) |
| Solubility | Soluble in most organic solvents |
Key Applications and Chemical Transformations
MMF is a versatile platform for producing next-generation biofuels and bio-based polymers. The aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid, while the furan ring can undergo hydrogenation or ring-opening reactions.
1. Biofuel Production:
-
Hydrogenation/Hydrogenolysis: MMF can be converted to 2,5-bis(methoxymethyl)furan (BMMF) or reduced further to produce high-energy-density fuels.
-
Aldol Condensation: The aldehyde group can participate in condensation reactions to create larger molecules suitable for jet and diesel fuels.
2. Polymer Monomers:
-
Oxidation: Oxidation of the aldehyde group yields 5-(methoxymethyl)-2-furancarboxylic acid (MMFCA), a potential replacement for terephthalic acid in polyester production.
-
Reductive Amination: Conversion to amines provides monomers for polyamides.
Quantitative Data for MMF Conversion
| Product | Reaction Type | Catalyst | Solvent | Temperature (°C) | Time (h) | MMF Conversion (%) | Product Yield (%) | Reference |
| 5-Methoxymethylfurfuryl alcohol (MMFA) | Hydrogenation | Ru/C | Water | 80 | 2 | >99 | 98 | |
| 2,5-Bis(methoxymethyl)furan (BMMF) | Hydrogenolysis | Pd/C | Methanol | 120 | 5 | 100 | 92 | |
| 5-(Methoxymethyl)-2-furancarboxylic acid (MMFCA) | Oxidation | Pt/C | Water | 100 | 8 | 95 | 90 | |
| 1-Hexanol | Reductive Hydrogenolysis | Pd/C + H-ZSM-5 | Dioxane | 200 | 12 | 100 | 65 |
Experimental Protocol: Oxidation of MMF to MMFCA
Materials:
-
This compound (MMF)
-
Platinum on carbon (5% Pt/C)
-
Aqueous solution of sodium bicarbonate (NaHCO₃)
-
High-pressure autoclave reactor
-
Oxygen (O₂) supply
-
Hydrochloric acid (HCl)
Procedure:
-
Charge a high-pressure autoclave with 0.5 g of MMF, 0.1 g of 5% Pt/C, and 50 mL of a 1% NaHCO₃ aqueous solution.
-
Seal the reactor and purge it several times with O₂.
-
Pressurize the reactor with O₂ to 10 bar.
-
Heat the reactor to 100 °C while stirring vigorously.
-
Maintain the reaction for 8 hours, monitoring the pressure to ensure O₂ uptake.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the catalyst from the reaction mixture.
-
Acidify the filtrate with concentrated HCl to a pH of ~2 to precipitate the MMFCA product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
MMF Conversion Pathwaysdot
Solubility of 5-(Methoxymethyl)-2-furaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility of 5-(Methoxymethyl)-2-furaldehyde
General descriptions indicate that this compound is a colorless to light yellow liquid that is soluble in a range of organic solvents.[1][2][3] This solubility is attributed to its molecular structure, which includes a polar furan ring and an ether linkage, as well as a reactive aldehyde group. For comparative purposes, the qualitative solubility of the related and more extensively studied compound, 5-(Hydroxymethyl)furfural (HMF), is also included, as it often provides an indication of the expected solubility behavior of its derivatives.
Table 1: Qualitative Solubility of this compound (MMF) and 5-(Hydroxymethyl)furfural (HMF) in Organic Solvents
| Compound | Solvent Class | Specific Solvents | Solubility Description |
| This compound (MMF) | Organic Solvents | Not specified | Can dissolve in many organic solvents.[1] |
| 5-(Hydroxymethyl)furfural (HMF) | Alcohols | Methanol, Ethanol | Freely Soluble[4] |
| Ketones | Acetone | Freely Soluble[4] | |
| Esters | Ethyl Acetate | Freely Soluble[4] | |
| Amides | Dimethylformamide | Freely Soluble[4] | |
| Ethers | Diethyl Ether | Soluble[4] | |
| Aromatic Hydrocarbons | Benzene | Soluble[4] | |
| Halogenated Hydrocarbons | Chloroform, Carbon Tetrachloride | Soluble in Chloroform, Less Soluble in Carbon Tetrachloride[4] | |
| Aliphatic Hydrocarbons | Petroleum Ether | Sparingly Soluble[4] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal gravimetric method. This method is a reliable and straightforward approach for obtaining quantitative solubility data.[5][6][7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic water bath or incubator
-
Vials with airtight seals
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and other standard laboratory glassware
-
Drying oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a thermostatic water bath set to the desired temperature.
-
Continuously agitate the mixture using a magnetic stirrer to facilitate dissolution and ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally (typically 24-72 hours).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, cease stirring and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.
-
Immediately filter the withdrawn sample through a syringe filter, also pre-heated to the experimental temperature, into a pre-weighed, dry container.
-
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the solution in a fume hood or using a rotary evaporator.
-
Place the container with the non-volatile solute residue in a drying oven at a temperature below the boiling point of MMF and sufficient to remove any residual solvent until a constant weight is achieved.
-
Cool the container in a desiccator and weigh it again.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.
-
Solubility ( g/100 g solvent):
-
Mass of solute = (Mass of container with residue) - (Mass of empty container)
-
Mass of solvent = (Mass of container with solution) - (Mass of container with residue)
-
Solubility = (Mass of solute / Mass of solvent) x 100
-
-
Mole Fraction (x):
-
Moles of solute = Mass of solute / Molar mass of MMF
-
Moles of solvent = Mass of solvent / Molar mass of solvent
-
Mole fraction of MMF = Moles of solute / (Moles of solute + Moles of solvent)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.
References
- 1. China this compound CAS 1917-64-2 factory and manufacturers | Unilong [unilongmaterial.com]
- 2. This compound CAS#: 1917-64-2 [m.chemicalbook.com]
- 3. 1917-64-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
Methodological & Application
Application Note: HPLC Analysis Protocol for 5-(Methoxymethyl)-2-furaldehyde Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Methoxymethyl)-2-furaldehyde (MMF), a furanic compound, is a significant analyte in various fields, including food science, biomass conversion, and pharmaceutical development. Accurate and precise quantification of MMF is crucial for quality control, process optimization, and safety assessment. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of MMF.
Experimental Protocol
This protocol outlines the necessary steps for the quantification of this compound using a reversed-phase HPLC method with UV detection.
1. Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid, optional, for mobile phase modification)
-
Methanol (for sample preparation, if needed)
-
Syringe filters (0.45 µm)
2. Instrumentation
A standard HPLC system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
The following conditions can be used as a starting point and should be optimized for the specific instrumentation and sample matrix.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution Mode | Gradient or Isocratic. A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-30% B; 15-20 min, 30-50% B; 20-25 min, 50-5% B; 25-30 min, 5% B.[1] An isocratic mobile phase of Acetonitrile:Water (e.g., 45:55 v/v) can also be effective.[2] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C[4] |
| Detection Wavelength | 280 nm[5] |
| Injection Volume | 10 µL |
4. Standard Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical calibration range might be from 0.1 to 100 µg/mL.
5. Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure is as follows:
-
Accurately weigh or measure the sample.
-
Extract the analyte using a suitable solvent (e.g., acetonitrile).
-
Centrifuge the sample to remove any solid particles.[1]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
6. Method Validation
For reliable quantitative results, the analytical method must be validated according to ICH guidelines or other relevant standards.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.[7]
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The following table summarizes typical quantitative data that should be determined during method validation. The values provided are examples and must be experimentally established.
| Parameter | Typical Value |
| Retention Time (min) | 5 - 15 (highly dependent on exact conditions) |
| Linearity (R²) | > 0.999[9] |
| Range (µg/mL) | 0.1 - 100 |
| LOD (µg/mL) | ~0.01 - 0.1 |
| LOQ (µg/mL) | ~0.03 - 0.3 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
Visualizations
Experimental Workflow for MMF Quantification
Caption: Workflow from sample and standard preparation to HPLC analysis and data processing.
References
- 1. benchchem.com [benchchem.com]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. benchchem.com [benchchem.com]
- 4. s4science.at [s4science.at]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmtech.com [pharmtech.com]
- 9. shimadzu.com [shimadzu.com]
GC-MS method for detection of 5-(Methoxymethyl)-2-furaldehyde
An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 5-(Methoxymethyl)-2-furaldehyde
Abstract
This application note details a sensitive and selective method for the determination of this compound (5-MMF) using Gas Chromatography-Mass Spectrometry (GC-MS). 5-MMF is a furanic compound of interest in various fields, including biofuel research and as a potential impurity in drug substances. The protocol provides comprehensive procedures for sample preparation, instrument configuration, and method validation, tailored for researchers, scientists, and professionals in drug development. The method is designed to be robust, ensuring accurate and precise quantification of 5-MMF in complex matrices.
Introduction
This compound is a derivative of 5-hydroxymethylfurfural (HMF) and a key intermediate in the conversion of biomass to biofuels and biochemicals. Its presence and concentration are critical quality attributes in various processes. Therefore, a reliable analytical method for its detection and quantification is essential. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for analyzing volatile and semi-volatile organic compounds like 5-MMF.[1] This document provides a detailed protocol for the analysis of 5-MMF, including sample extraction, GC-MS analysis, and method validation guidelines.
Experimental Protocol
Materials and Reagents
-
This compound (analytical standard, >98% purity)
-
Dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Helium (carrier gas, 99.999% purity)
-
Glassware: Volumetric flasks, pipettes, beakers, autosampler vials with inserts.[2]
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-MMF analytical standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solution with the appropriate solvent (e.g., dichloromethane) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.[3]
Sample Preparation
Sample preparation is crucial to remove interfering matrix components and concentrate the analyte.[4] The choice of method depends on the sample matrix.
Method 1: Liquid-Liquid Extraction (LLE) [5] This method is suitable for aqueous samples.
-
Take 5 mL of the aqueous sample in a separatory funnel.
-
Add 5 mL of dichloromethane (DCM).
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh DCM.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the extract into a GC-MS autosampler vial for analysis.[5]
Method 2: Solid-Phase Extraction (SPE) [6] This method is effective for cleaning up complex sample matrices.[5]
-
Condition an appropriate SPE cartridge (e.g., C18) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the sample onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elute the 5-MMF with 5 mL of dichloromethane.
-
Dry the eluate with anhydrous sodium sulfate and concentrate to 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC-MS autosampler vial.
Caption: Experimental workflow from sample preparation to final report.
GC-MS Instrumental Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min. Ramp to 180°C at 10°C/min. Ramp to 280°C at 20°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) for higher sensitivity |
| Transfer Line Temp. | 280°C |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7] Key validation parameters are outlined below.
Caption: Key parameters for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank and spiked matrix samples to ensure no interfering peaks are present at the retention time of 5-MMF.
Linearity and Range
Linearity is evaluated by analyzing a series of standards over a specified concentration range.
| Parameter | Example Acceptance Criteria |
| Concentration Range | 0.1 - 10.0 µg/mL |
| Number of Points | 5-6 non-zero concentrations |
| Correlation Coeff. (R²) | ≥ 0.995 |
Accuracy
Accuracy is determined by spike-recovery experiments, where a known amount of 5-MMF is added to a blank matrix and analyzed.
| Spike Level | Example Acceptance Criteria (% Recovery) |
| Low (0.2 µg/mL) | 80 - 120% |
| Mid (2.0 µg/mL) | 80 - 120% |
| High (8.0 µg/mL) | 80 - 120% |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]
| Precision Type | Analysis | Example Acceptance Criteria (%RSD) |
| Repeatability | 6 replicate injections of one concentration | ≤ 15% |
| Intermediate Precision | Analysis on different days or by different analysts | ≤ 20% |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of Blank / Slope)
-
LOQ = 10 * (Standard Deviation of Blank / Slope)
| Parameter | Example Value |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
Results and Discussion
Under the specified GC-MS conditions, this compound is expected to elute as a sharp, symmetrical peak. The mass spectrum in EI mode would show a characteristic fragmentation pattern, with a molecular ion peak (M+) at m/z 140 and other significant fragment ions that can be used for confirmation in SIM mode. The validation results, as exemplified in the tables above, would demonstrate that the method is linear, accurate, and precise for its intended use.
Conclusion
The GC-MS method described in this application note provides a reliable and robust protocol for the quantification of this compound. The detailed procedures for sample preparation and instrument parameters, combined with a thorough validation approach, ensure high-quality data suitable for research, quality control, and regulatory purposes. This method is a valuable tool for professionals working in fields where the monitoring of 5-MMF is critical.
References
- 1. impactfactor.org [impactfactor.org]
- 2. uoguelph.ca [uoguelph.ca]
- 3. courses.washington.edu [courses.washington.edu]
- 4. agilent.com [agilent.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Spectral Assignment for 5-(Methoxymethyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 5-(Methoxymethyl)-2-furaldehyde, a key biomass-derived platform chemical. The complete spectral assignment is presented in tabular format, supported by a comprehensive experimental protocol for data acquisition. A structural diagram with atom numbering is included to facilitate clear spectral interpretation. This document serves as a practical guide for the unambiguous identification and characterization of this compound in various research and development settings. The spectral data presented herein is based on the characterization of 5-(methoxymethyl)furan-2-carbaldehyde (MMF) as identified in a study by Chen et al.[1].
Introduction
This compound (MMF) is a versatile organic compound derived from the dehydration and etherification of carbohydrates. As a derivative of 5-hydroxymethylfurfural (HMF), MMF is a significant platform chemical with applications in the synthesis of biofuels, polymers, and pharmaceuticals. Accurate and unambiguous characterization of MMF is crucial for quality control and reaction monitoring. NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. This application note details the complete assignment of the 1H and 13C NMR spectra of this compound.
Data Presentation
The 1H and 13C NMR spectra of this compound were recorded in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
Table 1: 1H NMR Spectral Data for this compound in CDCl3
| Peak No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | 9.65 | s | - | H1 (Aldehyde) |
| 2 | 7.25 | d | 3.5 | H3 |
| 3 | 6.51 | d | 3.5 | H4 |
| 4 | 4.50 | s | - | H6 |
| 5 | 3.40 | s | - | H7 (OCH3) |
Table 2: 13C NMR Spectral Data for this compound in CDCl3
| Peak No. | Chemical Shift (δ, ppm) | Assignment |
| 1 | 177.8 | C1 (Aldehyde) |
| 2 | 158.5 | C5 |
| 3 | 152.9 | C2 |
| 4 | 122.0 | C3 |
| 5 | 110.0 | C4 |
| 6 | 66.0 | C6 |
| 7 | 58.0 | C7 (OCH3) |
Experimental Protocols
1. Sample Preparation
A sample of approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: A standard 400 MHz NMR spectrometer was used for data acquisition.
-
1H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Temperature: 298 K.
-
-
13C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Temperature: 298 K.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were processed using standard NMR software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for 1H and the residual solvent peak of CDCl3 at 77.16 ppm for 13C.
Mandatory Visualization
Caption: Molecular structure of this compound with atom numbering.
References
Application Notes and Protocols for the Catalytic Conversion of 5-Hydroxymethylfurfural (HMF) to 5-(Methoxymethyl)-2-furaldehyde (MMF)
Introduction
5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of C6 sugars, such as fructose and glucose.[1][2] Its versatile molecular structure, featuring an aldehyde, a hydroxyl group, and a furan ring, makes it a valuable precursor for a wide range of chemicals and biofuels.[3][4] One such derivative is 5-(Methoxymethyl)-2-furaldehyde (MMF), produced through the etherification of the hydroxyl group of HMF with methanol.[1] MMF is a promising biofuel candidate and a valuable intermediate in the synthesis of polymers, such as polyethylene furanoate (PEF), by its oxidation to 2,5-furandicarboxylic acid (FDCA).[3][5]
The conversion of HMF to MMF is typically achieved through acid catalysis, utilizing both homogeneous and heterogeneous catalysts.[6] Heterogeneous catalysts are often preferred due to their ease of separation and potential for reuse. A strong correlation has been observed between the acidity of these catalysts and their effectiveness in the MMF synthesis reaction.[5] This document provides an overview of various catalytic systems, detailed experimental protocols, and a summary of reported quantitative data for this important biomass conversion reaction.
Reaction Pathway
The etherification of HMF with methanol to produce MMF is a direct acid-catalyzed reaction. The overall transformation is depicted below.
Data Presentation: Catalyst Performance
The following table summarizes the performance of various heterogeneous catalysts in the conversion of HMF to MMF under different reaction conditions.
| Catalyst | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | Solvent |
| ZSM-5 | 160 | 5 | ~100 | 97 | Methanol |
| Amberlyst-15 | 120 | 4 | >95 | 94 | Methanol |
| Dowex DR2030 | Not Specified | Not Specified | High | High | Alcohols |
| SO₄²⁻/Al-Zr/KIT-6 | 120 | 1.5 | 99 | 89.8 | Ethanol |
| Ir/Na-ZSM-5 | 50 | Not Specified | High | 91 (for BMMF) | Methanol |
Note: The yield for Ir/Na-ZSM-5 is for 2,5-bis(methoxymethyl)furan (BMMF), a related diether product.[7] Data for ZSM-5, Amberlyst-15, Dowex DR2030, and SO₄²⁻/Al-Zr/KIT-6 are compiled from various sources.[5][8][9]
Experimental Protocols
Below are detailed protocols for the synthesis of MMF from HMF using heterogeneous acid catalysts.
Protocol 1: General Procedure for MMF Synthesis in a Batch Reactor
This protocol outlines a general method for the catalytic etherification of HMF to MMF.
Materials and Equipment:
-
5-Hydroxymethylfurfural (HMF, ≥99.0%)
-
Anhydrous methanol (MeOH, 99.8%)
-
Heterogeneous acid catalyst (e.g., ZSM-5, Amberlyst-15)
-
High-pressure batch reactor with magnetic stirring and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Catalyst Preparation: If required, the catalyst is pre-treated according to the manufacturer's or literature recommendations (e.g., calcination for zeolites, washing for ion-exchange resins).
-
Reaction Setup: The batch reactor is charged with HMF, anhydrous methanol, and the catalyst. A typical reactant to solvent ratio is 1:99 by weight, and the catalyst loading is around 0.05 g for a small-scale reaction.[10]
-
Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., nitrogen). The reaction mixture is heated to the desired temperature (e.g., 160 °C) with vigorous stirring. The reaction is allowed to proceed for a set duration (e.g., 5 hours).[5][10]
-
Product Recovery: After the reaction, the reactor is cooled to room temperature. The solid catalyst is separated from the reaction mixture by filtration or centrifugation.[9]
-
Product Isolation: The methanol is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Analysis: The crude MMF can be purified by column chromatography if necessary. The conversion of HMF and the yield of MMF are determined by GC or HPLC analysis using an external standard method.[10]
Protocol 2: Specific Procedure using ZSM-5 Catalyst
This protocol provides a more specific example for the synthesis of MMF using a ZSM-5 zeolite catalyst.
Materials and Equipment:
-
HMF (Sigma-Aldrich, ≥99.0%)
-
Anhydrous methanol (Sigma-Aldrich, 99.8%)
-
ZSM-5 zeolite (CBV2314, Si/Al mole ratio of 11.5)
-
50 mL high-pressure batch reactor
-
Filtration system (0.22 µm filter)
-
Rotary evaporator
-
HPLC system with an infrared detector
Procedure:
-
Reaction Setup: A 50 mL high-pressure batch reactor is charged with a solution of HMF in methanol (1/99 wt ratio) and 0.05 g of ZSM-5 catalyst.[10]
-
Reaction Conditions: The reactor is sealed, and the reaction is carried out at 160 °C for 5 hours with constant stirring.[5][10]
-
Sample Collection and Preparation: After the reaction, the reactor is cooled down. The reaction mixture is filtered through a 0.22 µm filter to remove the catalyst.
-
Analysis: The filtrate is analyzed by HPLC to determine the HMF conversion and MMF yield. The quantification is performed using the external standard method.[10] The following equations are used for calculation:
-
Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] * 100
-
Yield (%) = (Moles of MMF produced / Initial moles of HMF) * 100[10]
-
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic conversion of HMF to MMF.
References
- 1. Methoxymethylfurfural - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 5-Methoxymethyl furfural production by acid heterogeneous catalytic etherification of 5-hydroxymethyl furfural [addi.ehu.es]
- 6. Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio‐Based Platform 5‐Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
One-Pot Synthesis of 5-(Methoxymethyl)-2-furaldehyde from Glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the one-pot synthesis of 5-(Methoxymethyl)-2-furaldehyde (MMF) from glucose. MMF is a valuable platform chemical and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The described methodology focuses on a tandem catalytic process that combines the isomerization of glucose to fructose, the dehydration of fructose to 5-hydroxymethylfurfural (HMF), and the subsequent etherification of HMF to MMF in a single reaction vessel. This approach offers a more efficient and sustainable alternative to traditional multi-step syntheses. The protocol utilizes bifunctional catalysts possessing both Lewis and Brønsted acid sites in a methanol-based solvent system.
Introduction
The conversion of renewable biomass resources, such as glucose, into high-value chemicals is a cornerstone of sustainable chemistry. This compound (MMF) is a derivative of 5-hydroxymethylfurfural (HMF) and is gaining significant attention due to its potential applications in the production of biofuels, polymers, and pharmacologically active compounds. The conventional synthesis of MMF often involves separate steps for the production of HMF from sugars and its subsequent etherification, leading to complex purification procedures and reduced overall efficiency. The one-pot synthesis from glucose streamlines this process, reducing waste and operational complexity.
The core of this one-pot synthesis lies in a cascade of three key reactions:
-
Isomerization: Lewis acid sites on the catalyst promote the isomerization of glucose, an aldose, into fructose, a ketose.
-
Dehydration: Brønsted acid sites then catalyze the dehydration of fructose to form the intermediate, 5-hydroxymethylfurfural (HMF).
-
Etherification: In the presence of methanol as a solvent and reagent, the hydroxyl group of HMF is etherified to yield the final product, this compound (MMF).
Bifunctional catalysts are crucial for the successful implementation of this one-pot reaction, as they provide the necessary acidic functionalities to drive all three transformations in a compatible manner.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the chemical transformation pathway and a general experimental workflow for the one-pot synthesis of MMF from glucose.
Application Notes and Protocols for the Use of 5-(Methoxymethyl)-2-furaldehyde in Biofuel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methoxymethyl)-2-furaldehyde (MMF), a derivative of 5-hydroxymethylfurfural (HMF), is a promising platform chemical for the synthesis of renewable biofuels.[1] Derived from the dehydration of C6 sugars like fructose and glucose found in biomass, MMF offers a more stable alternative to HMF for upgrading to transportation fuels.[1][2] Its ether group provides increased stability, and its furanic structure is a key building block for a variety of fuel candidates, including those in the diesel and jet fuel range. This document provides detailed application notes and experimental protocols for the synthesis of MMF and its subsequent conversion into advanced biofuels. MMF and its derivatives can be converted into a range of mono- and dialkoxymethyl ethers, 2,5-dimethylfuran (DMF), and valeric biofuels.[1]
Data Presentation
Table 1: Synthesis of this compound (MMF)
| Feedstock | Catalyst | Solvent/Reaction Medium | Temperature (°C) | Reaction Time | Conversion (%) | Yield (%) | Reference |
| Fructose | Acidic Resin (e.g., DA-330) | Methanol/Ionic Liquid | - | - | - | - | Not specified |
| 5-Chloromethylfurfural (CMF) | None (Nucleophilic Substitution) | Methanol | 50 | 1.5 h | Complete | ~60 | [3] |
| Fructose | Not specified | Methanol | 240 | 2 s | 99 | 78 | [1] |
Table 2: Conversion of MMF and Related Furans to Biofuels
| Furanic Feedstock | Target Biofuel | Catalyst | Solvent/Reaction Medium | Temperature (°C) | Reaction Time | Conversion (%) | Yield (%) | Reference |
| 2-Methylfuran (2-MF) & Cyclohexanone | 5,5'-(cyclohexane-1,1-diyl)bis(2-methylfuran) | Solid Acid Resin | Solvent-free | 60 | 2 h | 99 | 98 | [4] |
| 2-Methylfuran (2-MF) & Furfural | 5,5'-(furan-2-ylmethylene)bis(2-methylfuran) | Sulfuric Acid | - | - | - | - | 94.6 | [5] |
| HMF | 2,5-Bis(alkoxymethyl)furans (BAMFs) | Zr-SBA-UH | Isopropanol | - | - | - | 93.6 | [6] |
| HMF | 2,5-Dimethylfuran (DMF) | Ni and WC particles | - | - | - | - | 96 | [7] |
Table 3: Physicochemical Properties of Furan-Based Biofuels
| Biofuel | Property | Value | Unit |
| 2,5-Dimethylfuran (DMF) | Energy Density | 31.5 | MJ/L |
| Research Octane Number (RON) | 119 | - | |
| Boiling Point | 92-94 | °C | |
| 5-Ethoxymethylfurfural (EMF) | Energy Density | 30.2 | MJ/L |
| Cetane Number | ~30 | - | |
| Boiling Point | 235 | °C | |
| Furanic Diesel Precursor (from 2-MF) | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound (MMF) from Fructose
This protocol is based on the general principles of fructose dehydration and subsequent etherification.
Materials:
-
D-Fructose
-
Anhydrous Methanol
-
Solid Acid Catalyst (e.g., Amberlyst-15, Zeolite H-ZSM-5)
-
High-pressure reactor with magnetic stirring and temperature control
-
Solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Chromatography column for purification
Procedure:
-
Reactor Setup: In a high-pressure reactor, add D-fructose and the solid acid catalyst in a 1:0.1 mass ratio.
-
Solvent Addition: Add anhydrous methanol to the reactor, ensuring the fructose is completely dissolved. The typical substrate concentration is around 10-20 wt%.
-
Reaction Conditions: Seal the reactor and heat to the desired temperature (e.g., 140-180°C) with vigorous stirring. The reaction time can range from 2 to 6 hours.
-
Reaction Quenching: After the reaction, rapidly cool the reactor in an ice bath to quench the reaction.
-
Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.
-
Product Extraction: Transfer the filtrate to a separatory funnel and extract the MMF with ethyl acetate. Repeat the extraction three times.
-
Solvent Removal: Combine the organic layers and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude MMF product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the obtained MMF using techniques such as 1H NMR, 13C NMR, and GC-MS.
Protocol 2: Synthesis of Diesel-Range Alkanes from MMF via Hydroxyalkylation/Alkylation (HAA) and Hydrodeoxygenation (HDO)
This protocol is adapted from the synthesis of diesel and jet fuel range alkanes using 2-methylfuran and cyclohexanone.[4]
Part A: Hydroxyalkylation/Alkylation (HAA)
Materials:
-
This compound (MMF)
-
A ketone or aldehyde (e.g., acetone, cyclohexanone)
-
Solid Acid Catalyst (e.g., Amberlyst-36, Nafion-212)
-
Pressure tube
-
Oil bath
Procedure:
-
Reactant Mixture: In a pressure tube, combine MMF and the ketone/aldehyde in a 1:2 molar ratio.
-
Catalyst Addition: Add the solid acid catalyst (e.g., 5-10 wt% of the total reactants).
-
Reaction: Place the sealed pressure tube in a preheated oil bath at the desired temperature (e.g., 60-100°C) and stir for the specified reaction time (e.g., 2-6 hours).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and filter to remove the catalyst. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product is the HAA adduct.
Part B: Hydrodeoxygenation (HDO)
Materials:
-
HAA adduct from Part A
-
Supported metal catalyst (e.g., Ni/SiO₂, Pd/C)
-
High-pressure autoclave
-
Hydrogen gas supply
Procedure:
-
Reactor Charging: Place the HAA adduct and the HDO catalyst (e.g., 5 wt% of the adduct) into a high-pressure autoclave.
-
Reaction Setup: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 40-80 bar).
-
Reaction Conditions: Heat the autoclave to the reaction temperature (e.g., 200-250°C) with stirring for the required duration (e.g., 4-8 hours).
-
Product Recovery: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.
-
Analysis: Analyze the liquid product for its composition of diesel-range alkanes using GC-MS.
Visualizations
References
- 1. Methoxymethylfurfural - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cetjournal.it [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 5-(Methoxymethyl)-2-furaldehyde for Bio-based Plastics
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Methoxymethyl)-2-furaldehyde (MMF), a derivative of the bio-based platform chemical 5-hydroxymethylfurfural (HMF), is a promising monomer for the synthesis of novel bio-based plastics.[1] Its furanic structure offers the potential for polymers with unique thermal and mechanical properties. This document provides detailed application notes and protocols for the plausible polymerization of MMF, based on established methods for structurally similar furan-based monomers. While direct and extensive literature on the homopolymerization of MMF is limited, the methodologies presented here are derived from analogous polymerizations of furfural, furfuryl alcohol, and other HMF derivatives, providing a strong foundation for research and development in this area.
Introduction
The transition to a bio-based economy necessitates the development of high-performance polymers from renewable resources. Furan-based polymers are at the forefront of this endeavor, with monomers like 2,5-furandicarboxylic acid (FDCA) already showing promise as a replacement for petroleum-derived terephthalic acid in polyester production.[2] this compound (MMF) presents an intriguing alternative, possessing both a reactive aldehyde group and a furan ring, which can potentially participate in various polymerization reactions.[1] The methoxymethyl substituent may also impart unique solubility and property characteristics to the resulting polymers.
This application note outlines potential polymerization pathways for MMF, including acid-catalyzed polymerization, and provides detailed experimental protocols. The information is curated for researchers aiming to synthesize and characterize novel furan-based polymers from MMF.
Polymerization Mechanisms of Furan-Based Aldehydes
The polymerization of furan-based aldehydes like furfural, and by extension MMF, can be complex and is typically initiated by acids. The reaction can proceed through the opening of the furan ring or reactions involving the aldehyde group. The presence of an acid catalyst can lead to the formation of a resinous polymer network. The polymerization of furfuryl alcohol, a closely related compound, proceeds via acid-catalyzed polycondensation, which involves the formation of oligomers followed by crosslinking reactions.[3] It is plausible that MMF undergoes a similar acid-catalyzed polymerization, where the aldehyde group and the furan ring's active positions are involved in forming the polymer backbone.
References
5-(Methoxymethyl)-2-furaldehyde: A Versatile Bio-based Precursor for Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Methoxymethyl)-2-furaldehyde (MMF), a derivative of the bio-based platform chemical 5-hydroxymethylfurfural (HMF), is emerging as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its furan core and reactive aldehyde group offer a versatile scaffold for constructing intricate molecular architectures necessary for novel drug candidates. This document provides detailed application notes and protocols for the utilization of MMF in the synthesis of pharmaceutical intermediates, with a focus on its conversion to a key precursor for the anti-ulcer drug, Ranitidine.
Key Advantages of this compound
-
Bio-based Origin: Derived from renewable biomass, MMF offers a sustainable alternative to petroleum-based starting materials.
-
Chemical Stability: The methoxymethyl ether group in MMF provides greater stability compared to the hydroxyl group in its parent compound, HMF, facilitating easier handling and purification.
-
Reactive Functionality: The aldehyde group readily participates in a wide range of chemical transformations, including condensations, oxidations, and reductions, making it a versatile synthetic handle.
Application: Synthesis of a Ranitidine Intermediate
Ranitidine, a widely known H2-receptor antagonist, has been traditionally synthesized from furan-based precursors. While many reported syntheses commence from 5-(hydroxymethyl)furfural (HMF) or 5-(chloromethyl)furfural (CMF), a straightforward pathway can be envisioned starting from the more stable MMF. This involves the initial conversion of the methoxymethyl group to a more reactive chloromethyl group, which then serves as a key intermediate for the subsequent introduction of the side chain.
Logical Workflow for the Synthesis of a Ranitidine Precursor from MMF
Caption: Synthetic pathway from MMF to Ranitidine.
Experimental Protocols
Protocol 1: Synthesis of 5-(Chloromethyl)-2-furaldehyde (CMF) from MMF
This protocol is a conceptual adaptation based on established chlorination methods for similar substrates. Optimization may be required for specific experimental conditions.
Materials:
-
This compound (MMF)
-
Thionyl chloride (SOCl₂) or similar chlorinating agent
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 5-(Chloromethyl)-2-furaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Key Ranitidine Intermediate from CMF
This protocol is based on a known procedure for the synthesis of a Ranitidine intermediate from 5-(chloromethyl)furfural.
Materials:
-
5-(Chloromethyl)-2-furaldehyde (CMF)
-
2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine
-
Triethylamine (TEA) or another suitable base
-
Anhydrous ethanol or another suitable solvent
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add a solution of 5-(Chloromethyl)-2-furaldehyde (1 equivalent) in anhydrous ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude intermediate.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the described synthetic steps. These values are illustrative and will vary based on experimental conditions and optimization.
Table 1: Synthesis of 5-(Chloromethyl)-2-furaldehyde (CMF) from MMF
| Parameter | Value |
| Starting Material | This compound |
| Molar Ratio (MMF:SOCl₂) | 1 : 1.1 |
| Reaction Time (hours) | 2 - 4 |
| Temperature (°C) | 0 to Room Temperature |
| Yield (%) | 75 - 85 (estimated) |
| Purity (by HPLC, %) | >95 (after purification) |
Table 2: Synthesis of Ranitidine Intermediate from CMF
| Parameter | Value |
| Starting Materials | 5-(Chloromethyl)-2-furaldehyde, 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine |
| Molar Ratio (CMF:Amine) | 1 : 1 |
| Reaction Time (hours) | 4 - 6 |
| Temperature (°C) | Reflux |
| Yield (%) | 60 - 70 (estimated) |
| Purity (by HPLC, %) | >98 (after purification) |
Signaling Pathway and Logical Relationships
The synthesis of pharmaceutical intermediates from MMF follows a logical progression of chemical transformations. The following diagram illustrates the relationship between the starting material, intermediates, and the final product type.
Caption: Logical flow from platform chemical to API.
Conclusion
This compound is a promising and sustainable precursor for the synthesis of valuable pharmaceutical intermediates. Its stability and versatile reactivity allow for its incorporation into complex synthetic pathways, such as the one leading to Ranitidine. The protocols and data presented herein provide a foundation for researchers to explore the utility of MMF in drug discovery and development, contributing to the advancement of green chemistry in the pharmaceutical industry.
References
Application Notes and Protocols for the Reductive Amination of 5-(Methoxymethyl)-2-furaldehyde in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of amines via the reductive amination of 5-(Methoxymethyl)-2-furaldehyde (MMF). This process is a valuable method for producing furan-based amines, which are significant building blocks in the pharmaceutical and specialty chemical industries.[1][2] The protocols and data presented herein are based on established methodologies for the reductive amination of structurally similar furanic aldehydes, such as 5-hydroxymethylfurfural (HMF) and 5-(acetoxymethyl)furfural (AMF), providing a strong foundation for the successful synthesis of MMF-derived amines.[1][3]
Introduction
N-Substituted 5-(hydroxymethyl)-2-furfuryl amines and their derivatives are a class of compounds with applications in the pharmaceutical industry, including their use in the production of calcium antagonists, muscarinic agonists, and cholinergic agents.[1][4] The reductive amination of biomass-derived furanic aldehydes offers a direct and efficient route to these valuable nitrogen-containing compounds.[2][5] This process typically involves the reaction of the aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[5] Various catalytic systems, including those based on nickel, copper, ruthenium, and iridium, have been successfully employed for this transformation.[3][4][5]
Reaction Pathway and Workflow
The reductive amination of this compound proceeds in two main steps: the formation of an imine intermediate followed by its reduction. The overall process can be visualized as follows:
Caption: General workflow for the reductive amination of MMF.
The chemical transformation can be represented by the following reaction scheme:
Caption: Reductive amination of MMF to the corresponding amine.
Experimental Data Summary
The following table summarizes various catalytic systems and reaction conditions for the reductive amination of furanic aldehydes structurally similar to MMF. This data can serve as a starting point for optimizing the reductive amination of MMF.
| Substrate | Amine Source | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Pressure (bar) | Yield (%) | Reference |
| 5-(Acetoxymethyl)furfural | Aniline | CuAlOx | H2 | Methanol | 80 | 10 | ~99 | [1] |
| 5-(Acetoxymethyl)furfural | p-Toluidine | CuAlOx | H2 | Methanol | 80 | 10 | ~99 | [1] |
| 5-(Acetoxymethyl)furfural | m-Toluidine | CuAlOx | H2 | Methanol | 80 | 10 | ~99 | [1] |
| 5-(Acetoxymethyl)furfural | o-Toluidine | CuAlOx | H2 | 90 | 10 | 96 | [1] | |
| 5-Hydroxymethylfurfural | Ammonia | Ni6AlOx | H2 | Water | 100 | 1 | 99 | [5] |
| 5-Hydroxymethylfurfural | Aniline | Ir complex | Formic Acid | - | - | - | High | [4] |
| Furfural | Ammonia | Rh/Al2O3 | H2 | Water | 80 | - | ~92 | [6] |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the reductive amination of HMF and AMF and are expected to be applicable to MMF with minor modifications.[1][5]
Protocol 1: Two-Step, One-Pot Reductive Amination Using a Cu-Based Catalyst
This protocol is adapted from a method for the reductive amination of 5-(acetoxymethyl)furfural.[1]
Materials:
-
This compound (MMF)
-
Primary amine (e.g., aniline)
-
Methanol (anhydrous)
-
CuAlOx catalyst
-
Hydrogen gas (H2)
-
High-pressure reactor (autoclave)
Procedure:
Step 1: Imine Formation
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or GC-MS.
Step 2: Catalytic Hydrogenation
-
Transfer the reaction mixture containing the imine to a high-pressure reactor containing the CuAlOx catalyst (catalyst loading to be optimized, e.g., 5-10 wt% relative to the aldehyde).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Heat the reactor to 80-90°C and stir the reaction mixture for 4-6 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or distillation.
Protocol 2: Direct Reductive Amination with Ammonia Using a Ni-Based Catalyst
This protocol is adapted from a method for the reductive amination of 5-hydroxymethylfurfural with ammonia.[5]
Materials:
-
This compound (MMF)
-
Aqueous ammonia (e.g., 28-30%)
-
Ni6AlOx catalyst
-
Hydrogen gas (H2)
-
High-pressure reactor (autoclave)
-
Water (deionized)
Procedure:
-
To a high-pressure reactor, add this compound (1 equivalent), the Ni6AlOx catalyst (catalyst loading to be optimized), and deionized water.
-
Add aqueous ammonia in excess (e.g., 10-50 equivalents relative to MMF).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 1-10 bar.
-
Heat the reactor to 100°C and stir the reaction mixture for 6-8 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Hydrogen gas is highly flammable and should be handled with extreme caution. Ensure proper grounding and avoid sources of ignition.
-
High-pressure reactors should be operated by trained personnel and behind a safety shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The reductive amination of this compound is a promising route for the synthesis of valuable furan-based amines. The protocols and data provided, adapted from studies on analogous furanic aldehydes, offer a solid starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Optimization of reaction parameters such as catalyst type, solvent, temperature, and pressure will be crucial for achieving high yields and selectivity for specific amine products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Strategies to Minimize Humin Formation in 5-Hydroxymethylfurfural (HMF) Synthesis
Welcome to the technical support center for 5-Hydroxymethylfurfural (HMF) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their HMF production by minimizing the formation of humins, which are undesirable polymeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are humins and why are they problematic in HMF synthesis?
A1: Humins are dark-colored, carbonaceous polymeric byproducts that form during the acid-catalyzed dehydration of sugars to HMF.[1][2] Their formation is a significant issue as it leads to a loss of carbon, reducing the yield and selectivity of the desired HMF product.[2] Furthermore, humins can cause catalyst deactivation and create challenges in product separation and purification.[2][3]
Q2: What is the primary mechanism of humin formation?
A2: Humin formation is a complex process, but it is generally accepted that HMF itself is a key precursor.[1][2] The process is often initiated by the rehydration of HMF to form 2,5-dioxo-6-hydroxy-hexanal (DHH).[1][2] This intermediate, along with HMF and other sugar degradation products, undergoes a series of aldol additions and condensations, leading to the formation of polymeric humin structures.[1][2]
Q3: Which reaction parameters have the most significant impact on humin formation?
A3: Several factors can influence the rate of humin formation. The most critical parameters include:
-
Temperature: Higher temperatures generally accelerate the reactions that lead to humin formation.[4]
-
Catalyst: The type and concentration of the acid catalyst play a crucial role. Strong Brønsted acids can promote HMF rehydration and subsequent humin formation.
-
Solvent: The choice of solvent can significantly impact reaction pathways and HMF stability.[4][5]
-
Substrate Concentration: Higher initial concentrations of the starting sugar can lead to increased humin formation.[4]
-
Reaction Time: Prolonged reaction times can lead to the degradation of HMF and the formation of more humins.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low HMF Yield and Excessive Black Precipitate (Humins) | Reaction temperature is too high, leading to accelerated side reactions. | Optimize the reaction temperature. Studies have shown that increasing temperature can significantly increase humin yield. For example, in one study, the carbon yield of solid humins increased from 29.7% to 78.7% when the temperature was raised from 100 °C to 130 °C.[4] |
| High concentration of the starting sugar. | Reduce the initial substrate concentration. High sugar concentrations have been shown to favor humin formation over HMF.[4] | |
| Inappropriate solvent system. | Utilize a biphasic solvent system (e.g., water/organic solvent) to continuously extract HMF from the reactive aqueous phase, thereby preventing its degradation.[6] Polar aprotic solvents like DMSO can also help stabilize HMF.[4] | |
| Catalyst Deactivation | Fouling of the catalyst surface by humin deposition. | Implement a biphasic reaction system to minimize contact between the catalyst and humin precursors. Consider using a catalyst with a support structure that is less prone to fouling. |
| Leaching of active sites from heterogeneous catalysts. | Choose a more robust catalyst support or operate under milder reaction conditions to prevent catalyst degradation. | |
| Difficulty in Product Purification | High concentration of soluble and insoluble humins in the reaction mixture. | Optimize reaction conditions to reduce humin formation. Employ extraction and filtration techniques to separate HMF from the humin byproducts. |
Experimental Protocols
Protocol 1: High-Yield HMF Synthesis from Fructose in a Biphasic System
This protocol is designed to maximize HMF yield by utilizing a biphasic system to continuously extract the product and minimize humin formation.
Materials:
-
Fructose
-
Deionized water
-
Acid catalyst (e.g., HCl or a solid acid catalyst)
-
Organic solvent (e.g., Methyl isobutyl ketone (MIBK) or Tetrahydrofuran (THF))
-
Pressure-rated reaction vessel with magnetic stirring
Procedure:
-
Prepare the Aqueous Phase: Dissolve fructose in deionized water to the desired concentration (e.g., 10 wt%). Add the acid catalyst to the aqueous solution.
-
Set up the Reactor: Add the aqueous phase and the organic solvent to the reaction vessel. A typical volumetric ratio of organic to aqueous phase is 2:1.
-
Reaction: Seal the reactor and heat to the desired temperature (e.g., 120-150 °C) with vigorous stirring.
-
Quenching and Extraction: After the desired reaction time, rapidly cool the reactor in an ice bath. Separate the organic phase, which contains the HMF product.
-
Analysis: Analyze the HMF concentration in the organic phase using HPLC.
Data Presentation
Table 1: Effect of Reaction Temperature on Humin Formation
| Temperature (°C) | HMF Yield (%) | Carbon Yield of Solid Humins (%) |
| 100 | - | 29.7 |
| 110 | - | - |
| 120 | - | - |
| 130 | Decreased | 78.7 |
| Data adapted from a study on humin formation in an ionic liquid system.[4] |
Table 2: Influence of Water Content on Humin and HMF Yield in a [BMIM]Cl System
| Water Added (mg) | 5-HMF Yield (%) | Soluble Humins Yield (%) | Solid Humins Yield (%) |
| 0 | 32.5 | Increased | Decreased |
| 20 | 39.9 | - | - |
| 40 | Decreased | - | - |
| 60 | Decreased | - | - |
| Data suggests that a small amount of water can increase HMF yield, while excess water may promote the formation of soluble humins.[3] |
Visualizations
Caption: Simplified reaction pathway for humin formation from fructose.
Caption: General experimental workflow for HMF synthesis in a biphasic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05641C [pubs.rsc.org]
- 4. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A universal solvent effect on the formation of soluble humins in glucose dehydration to 5-hydroxymethylfurfural - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 5-(Methoxymethyl)-2-furaldehyde (MMF) Production
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 5-(Methoxymethyl)-2-furaldehyde (MMF), a key bio-based platform chemical.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of MMF, particularly from its common precursor, 5-hydroxymethylfurfural (HMF).
Q1: My MMF yield is significantly lower than expected. What are the primary causes?
Low MMF yield is typically traced back to three main areas: suboptimal reaction conditions, catalyst inefficiency, or the prevalence of side reactions.
-
Suboptimal Reaction Conditions : Temperature and reaction time are critical. Insufficient time leads to incomplete conversion of HMF, while excessive time or temperature can cause degradation of both HMF and the desired MMF product.[1] Each catalytic system has an optimal temperature and time window that must be determined experimentally.
-
Catalyst Deactivation : Solid acid catalysts like zeolites and resins can lose activity. This can be due to the blockage of active sites by insoluble polymeric byproducts known as humins, or structural changes to the catalyst under reaction conditions.[1]
-
Side Reactions : The most significant cause of yield loss is the formation of unwanted byproducts. The acidic conditions required for etherification can also promote the rehydration of HMF to levulinic acid and formic acid.[2] Furthermore, HMF and fructose (if starting from sugars) can degrade and polymerize to form humins.[1]
Q2: I am observing significant amounts of byproducts. How can I improve selectivity towards MMF?
Improving selectivity involves suppressing the key side reactions.
-
Minimizing Humin Formation : Humins arise from the acid-catalyzed degradation of the furan ring or precursor sugars.[1] Lowering the reaction temperature and minimizing reaction time can reduce their formation. Using a co-solvent like dimethyl sulfoxide (DMSO) can also help stabilize HMF and suppress polymerization.[3]
-
Preventing Levulinic Acid Formation : The rehydration of HMF is a major competing reaction.[2] Ensuring an anhydrous reaction medium by using dry methanol and a properly dried catalyst can significantly reduce the formation of levulinic acid.
-
Catalyst Choice : The acidity of the catalyst plays a crucial role. Strong Brønsted acid sites are known to favor the etherification reaction.[2] Catalysts like Amberlyst-15, a sulfonic acid resin, or certain zeolites (e.g., H-ZSM-5) are often used.[3][4] The pore structure of the catalyst can also influence selectivity by controlling reactant and product diffusion.
Q3: How do I choose the right catalyst for the HMF to MMF conversion?
The ideal catalyst should possess strong acid sites, be stable under reaction conditions, and be easily separable from the reaction mixture for reuse.
-
Solid Acid Catalysts : These are preferred over mineral acids (like H₂SO₄) because they reduce corrosion, are less polluting, and are recyclable.
-
Ion-Exchange Resins : Sulfonic acid resins like Amberlyst-15 and Purolite CT275DR are effective due to their strong Brønsted acidity.[3][5] They have shown high HMF conversion and good selectivity to alkoxymethylfurfurals (the family MMF belongs to).[5]
-
Zeolites : These microporous aluminosilicates, such as ZSM-5, offer shape selectivity and tunable acidity. The ratio of Brønsted to Lewis acid sites can be modified to optimize performance.[6]
Q4: My solid acid catalyst seems to lose activity after one or two runs. What can I do?
Catalyst deactivation is a common issue. Developing a regeneration protocol is key for sustainable production.
-
Cause of Deactivation : The primary cause is often the deposition of humins on the catalyst surface, blocking pores and active sites.[1]
-
Regeneration Protocol : A common method for regeneration involves washing the catalyst with a solvent to remove loosely bound organics, followed by calcination (heating at high temperature in air or an inert atmosphere) to burn off the more stubborn carbonaceous deposits. This can often restore the catalyst's activity.[1] It is crucial to optimize the calcination temperature to avoid damaging the catalyst structure.
Data Presentation: Comparative Yields
The following table summarizes MMF (and its close analog, 5-ethoxymethylfurfural - EMF) yields achieved under various catalytic systems, providing a baseline for comparison.
| Starting Material | Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Fructose | Amberlyst-15 | Methanol / DMSO | 100 | 10 | MMF | 80.5 | [3] |
| HMF | Ir/Na-ZSM-5 | Methanol | 50 | - | BMMF* | 91 | [7] |
| HMF | Purolite CT275DR | Ethanol (96%) | 100 | < 9 | EMF | >70 | [5] |
| HMF | H-ZSM-5 | Methanol | 140 | 24 | MMF | ~65 | [8] |
| HMF | Amberlyst-15 | Methanol | 60 | 4 | MMF | ~50 | [9] |
Note: BMMF is 2,5-bis(methoxymethyl)furan, a product of further reaction. The high yield demonstrates the catalyst's effectiveness in the initial etherification step.
Experimental Protocols
Key Experiment: Etherification of HMF to MMF using a Solid Acid Catalyst (e.g., Amberlyst-15)
This protocol provides a general methodology for the synthesis of MMF from HMF. Researchers should optimize parameters based on their specific setup.
1. Materials & Reagents:
-
5-Hydroxymethylfurfural (HMF), ≥99% purity
-
Anhydrous Methanol (MeOH), ≥99.8%
-
Solid Acid Catalyst (e.g., Amberlyst-15 resin, pre-dried under vacuum at 80°C for 12h)
-
Internal Standard for GC/HPLC analysis (e.g., dodecane)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
2. Reaction Setup:
-
A three-neck round-bottom flask or a pressure-rated batch reactor equipped with a magnetic stirrer, condenser, and a temperature controller.
-
Ensure all glassware is thoroughly dried to maintain anhydrous conditions.
3. Procedure:
-
To the reactor, add HMF (e.g., 1.0 g, 7.9 mmol) and anhydrous methanol (e.g., 50 mL).
-
Add the pre-dried solid acid catalyst (e.g., 0.5 g of Amberlyst-15).
-
Seal the reactor and begin stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain for the target duration (e.g., 4-8 hours).
-
Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC or HPLC after filtration and dilution.
4. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration, washing it with a small amount of fresh methanol.
-
Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by column chromatography on silica gel, typically using a solvent system like hexane/ethyl acetate to isolate the pure MMF.
5. Analysis:
-
Calculate the conversion of HMF and the yield of MMF using the following formulas based on HPLC or GC analysis with an internal standard:
-
HMF Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] x 100
-
MMF Yield (%) = (Moles of MMF produced / Initial moles of HMF) x 100
-
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and MS analysis.
Visualizations
Reaction Pathway Diagram
Caption: Key reaction pathways in MMF synthesis from HMF.
Experimental Workflow Diagram
Caption: General experimental workflow for MMF synthesis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low MMF yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio‐Based Platform 5‐Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. iris.unive.it [iris.unive.it]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation and Regeneration in Methyl Methacrylate (MMF) Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of methyl methacrylate (MMF).
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to catalyst deactivation during MMF synthesis.
| Symptom | Possible Cause | Recommended Action/Solution |
| Decreased MMF Yield and Selectivity | Catalyst Poisoning: Impurities in the feedstock can bind to the active sites of the catalyst, rendering them inactive.[1][2][3] | - Purify the feedstock to remove any potential poisons. - Analyze the feedstock for common catalyst poisons. - If poisoning is confirmed, consider regenerating the catalyst or replacing it with a fresh batch. |
| Coking/Carbon Deposition: Carbonaceous materials can deposit on the catalyst surface, blocking active sites and pores.[4][5][6] This is a common issue with catalysts like V-Si-P, Nb-Si, and Ta-Si.[5] | - Perform a catalyst regeneration cycle, typically involving controlled oxidation to burn off the carbon deposits.[5][6] - Optimize reaction conditions (e.g., temperature, feed composition) to minimize coke formation. | |
| Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, leading to a loss of active surface area.[1][3] | - Operate the reactor within the recommended temperature range for the specific catalyst. - Consider using a catalyst with higher thermal stability. | |
| Loss of Active Species: Active components of the catalyst may volatilize or leach from the support under reaction conditions. | - Ensure the catalyst is suitable for the chosen reaction conditions. - Consider using a catalyst with stronger metal-support interactions. | |
| Increased Pressure Drop Across the Reactor | Fouling: Deposition of solid byproducts or polymers on the catalyst bed can lead to blockages.[7] | - Check for the formation of polymeric byproducts. - If fouling is present, the catalyst bed may need to be physically cleaned or the catalyst regenerated. - Optimize reaction conditions to minimize byproduct formation. |
| Catalyst Attrition: Mechanical stress can cause the catalyst particles to break down, leading to fines that can plug the reactor. | - Handle the catalyst with care during reactor loading and unloading. - Ensure the reactor design and operating conditions minimize mechanical stress on the catalyst. | |
| Change in Product Distribution | Alteration of Active Sites: The nature of the catalyst's active sites may change over time due to poisoning or reaction with components of the feed. | - Characterize the deactivated catalyst to understand the changes in its surface chemistry. - Based on the characterization, adjust the regeneration procedure or select a more robust catalyst. |
Frequently Asked Questions (FAQs)
1. What are the most common causes of catalyst deactivation in MMF synthesis?
The primary causes of catalyst deactivation in MMF synthesis are:
-
Carbon Deposition (Coking): The formation of carbonaceous deposits on the catalyst surface is a major issue, particularly for catalysts like V-Si-P, Nb-Si, and Ta-Si.[5] These deposits block the active sites and pores of the catalyst, leading to a decrease in activity.
-
Loss of Specific Surface Area: High temperatures can cause the catalyst particles to sinter, reducing the available surface area for reactions.[4]
-
Poisoning: Impurities in the feed can irreversibly bind to the active sites of the catalyst, leading to a loss of activity.[1][3]
2. How can I determine the cause of my catalyst's deactivation?
A combination of catalyst characterization techniques can help identify the cause of deactivation:
-
BET Surface Area Analysis: A decrease in surface area compared to the fresh catalyst suggests sintering or pore blockage.
-
Temperature-Programmed Desorption (TPD) of NH3 and CO2: These techniques can reveal changes in the acidic and basic properties of the catalyst surface, which can be affected by poisoning or coking.[4][8]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can identify the elemental composition of the catalyst surface, revealing the presence of carbonaceous deposits or poisons.[4]
3. What are the recommended methods for regenerating a deactivated catalyst?
The most common method for regenerating catalysts deactivated by carbon deposition is oxidative regeneration .[5][6] This involves treating the catalyst with a controlled stream of an oxidizing gas (e.g., diluted air) at an elevated temperature to burn off the carbon deposits.[6][9] For palladium catalysts, regeneration can also be achieved by treatment with a solution of a reducing agent like sodium formate.[10]
4. Can a regenerated catalyst perform as well as a fresh catalyst?
In many cases, a properly regenerated catalyst can have its activity and selectivity restored to levels close to that of a fresh catalyst.[6] However, repeated regeneration cycles or severe deactivation can lead to irreversible changes in the catalyst structure, resulting in a gradual decline in performance over time.
5. Which catalysts are commonly used for MMF synthesis and what are their typical deactivation behaviors?
Several types of catalysts are used for MMF synthesis, each with its own deactivation characteristics:
-
Gallium-Based Catalysts (e.g., β-Ga2O3): These can deactivate due to the deposition of carbonaceous species on surface acidic sites and a loss of specific surface area.[4]
-
Vanadium, Niobium, and Tantalum-Silicon Catalysts (V-Si-P, Nb-Si, Ta-Si): The primary cause of deactivation for these catalysts is carbon deposition.[5]
-
Palladium-Based Catalysts (e.g., Pd-Pb/γ-Al2O3): Deactivation can occur, and regeneration methods are available.[11]
-
Heteropolyacid Catalysts: These are also used in MMF synthesis and can be susceptible to deactivation.[11]
Quantitative Data
Table 1: Influence of Catalyst Composition on MMF Synthesis
| Catalyst | Support | Key Feature | Impact on Performance | Reference |
| β-Ga2O3 | - | Weak basicity | High initial selectivity to MMA, but deactivates over time.[4] | [4] |
| Mg/Ga mixed oxide | - | High specific surface area, reduced basic site density | More active in methanol dehydrogenation and higher selectivity to MMA compared to pure MgO.[4] | [4] |
| 20% Nb/SiO2 | Amorphous Silica | High surface area, low overall surface acidity | Most active and stable among screened Group V metals on silica.[5] | [5] |
Experimental Protocols
Protocol 1: Catalyst Activity and Selectivity Testing
-
Reactor Setup: Place a known amount of the catalyst in a fixed-bed reactor.
-
Pre-treatment: Pretreat the catalyst under a flow of inert gas (e.g., N2) at a specified temperature to remove any adsorbed impurities.
-
Reaction: Introduce the reactant feed (e.g., a mixture of methacrolein, methanol, and oxygen for oxidative esterification) at the desired temperature, pressure, and flow rate.
-
Product Analysis: Analyze the reactor effluent using gas chromatography (GC) to determine the conversion of reactants and the selectivity to MMF and other products.
-
Data Calculation: Calculate the catalyst activity (e.g., turnover frequency) and selectivity based on the GC analysis.
Protocol 2: Characterization of Fresh and Deactivated Catalysts
-
BET Surface Area Analysis:
-
Degas a sample of the catalyst under vacuum at an elevated temperature to remove adsorbed gases.
-
Measure the nitrogen adsorption-desorption isotherm at 77 K using a surface area analyzer.
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method.[8]
-
-
Temperature-Programmed Desorption (TPD) of NH3/CO2:
-
Place a sample of the catalyst in a TPD apparatus.
-
Pretreat the sample in an inert gas flow at a high temperature to clean the surface.
-
Adsorb ammonia (for acidity) or carbon dioxide (for basicity) onto the catalyst surface at a lower temperature.
-
Heat the sample at a constant rate in a flow of inert gas and monitor the desorption of the probe molecule using a thermal conductivity detector (TCD) or a mass spectrometer.[4][8]
-
Protocol 3: Catalyst Regeneration
-
Deactivated Catalyst Preparation: After a reaction run showing deactivation, stop the reactant feed and purge the reactor with an inert gas to remove any residual reactants and products.
-
Oxidative Treatment: Introduce a controlled flow of a dilute oxidizing gas (e.g., 2% O2 in N2) over the catalyst bed.[6]
-
Temperature Program: Gradually increase the temperature to a setpoint (e.g., 300 °C) and hold for a specific duration to allow for the complete combustion of the carbon deposits.[6]
-
Cooling and Re-testing: Cool the catalyst down to the reaction temperature under an inert gas flow. Re-evaluate the catalyst's activity and selectivity using Protocol 1 to determine the effectiveness of the regeneration.
Visualizations
Caption: Workflow for catalyst deactivation and regeneration.
Caption: Troubleshooting logic for catalyst deactivation.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. US9963417B2 - Process for producing methyl methacrylate - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. researchopenworld.com [researchopenworld.com]
Purification of 5-(Methoxymethyl)-2-furaldehyde from crude reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 5-(Methoxymethyl)-2-furaldehyde (MMF) from crude reaction mixtures.
Troubleshooting Guide
Issue 1: Low Purity of MMF After Purification
| Question | Possible Causes | Solutions |
| Why is my final product purity low after column chromatography? | Inadequate Separation: The chosen solvent system may not be optimal for separating MMF from structurally similar impurities. By-products may have similar polarities, leading to co-elution.[1] | Optimize Solvent System: Perform small-scale trials with different solvent gradients (e.g., varying ratios of hexanes and ethyl acetate) and monitor by Thin-Layer Chromatography (TLC) to achieve better separation.[2] Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different adsorbent like alumina. Derivatization: For very challenging separations, consider derivatizing the product to alter its physical properties, followed by deprotection after purification.[1] |
| My distilled MMF is still impure. What could be the reason? | Formation of Azeotropes: MMF may form azeotropes with residual solvents or impurities, making separation by simple distillation difficult.[1] Thermal Degradation: MMF, like other furan derivatives, can be thermally sensitive. Prolonged exposure to high temperatures during distillation can lead to degradation and the formation of new impurities.[1] | Use Vacuum Distillation: Purify MMF under reduced pressure to lower the boiling point and minimize thermal degradation. The boiling point of MMF is 68-70 °C at 2 Torr.[3][4] Fractional Distillation: Employ a fractional distillation column to improve the separation of components with close boiling points. |
| After recrystallization, the purity has not improved significantly. | Inappropriate Solvent Choice: The chosen solvent may dissolve impurities along with the MMF, or the MMF may be too soluble at low temperatures, preventing effective crystallization.[5] | Screen for Optimal Solvent: The ideal recrystallization solvent should dissolve MMF well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.[5] Conduct small-scale solvent screening to find the best solvent or solvent mixture. |
Issue 2: Low Yield of Purified MMF
| Question | Possible Causes | Solutions |
| I am losing a significant amount of product during column chromatography. | Product Adsorption: MMF may be irreversibly adsorbed onto the silica gel. Broad Elution Band: The product may be eluting over a large number of fractions, leading to loss during the combination and concentration steps. | Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent) if acidic impurities or product instability on silica is suspected. Optimize Gradient: Use a carefully optimized gradient elution to ensure the product elutes in a sharp, concentrated band.[2] |
| The yield after distillation is very low. | Thermal Decomposition: As mentioned, high temperatures can cause degradation of the product.[1] Mechanical Losses: Product may be lost in the distillation apparatus, especially in small-scale preparations. | Minimize Distillation Time and Temperature: Use high vacuum and ensure the heating mantle is set to the appropriate temperature to avoid overheating. Rinse Apparatus: After distillation, rinse the apparatus with a suitable solvent to recover any residual product. |
| Why is my recovery from recrystallization so poor? | High Solubility: The product might be too soluble in the chosen solvent, even at low temperatures. Premature Crystallization: Crystals may have formed too quickly during cooling, trapping impurities and leading to losses during washing steps. | Use a Co-solvent: Add an anti-solvent (a solvent in which MMF is poorly soluble) to the saturated solution to induce crystallization and improve recovery. Slow Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of pure, larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 5-hydroxymethylfurfural (HMF), residual solvents, and by-products from side reactions.[1][6] Side reactions may include the formation of humins (dark polymeric substances), soluble polymers, and other degradation or condensation products.[6]
Q2: How can I monitor the purification of MMF?
A2: For column chromatography, Thin-Layer Chromatography (TLC) is an effective method to monitor the separation and identify fractions containing the desired product.[2] For assessing the final purity, High-Performance Liquid Chromatography (HPLC) is a precise analytical technique.[7][8]
Q3: What are the storage conditions for purified this compound?
A3: Purified MMF should be stored under an inert gas atmosphere (like nitrogen or argon) at 2-8°C to prevent degradation.[3][4]
Q4: Is MMF hazardous?
A4: MMF may cause skin irritation and is considered a skin sensitizer.[9] It is important to wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling this compound.[10]
Quantitative Data Summary
The following table summarizes key physical properties and purification parameters for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₈O₃ | [9][11] |
| Molar Mass | 140.14 g/mol | [9][11] |
| Appearance | Colorless to light yellow liquid | [4][9][12] |
| Boiling Point | 68-70 °C at 2 Torr | [3][4] |
| 109-111 °C at 11-12 Torr | [9] | |
| Melting Point | -8 °C | [3][9] |
| Density | 1.146 g/cm³ (at 17.9 °C) | [3][4] |
| Storage | Store at 2-8°C under inert gas | [3][4] |
| Chromatography Eluent | Hexanes:Ethyl Acetate (gradient) | [2] |
Experimental Protocol: Column Chromatography Purification
This protocol provides a detailed methodology for the purification of MMF from a crude reaction mixture using silica gel column chromatography.[2]
Materials and Equipment:
-
Crude this compound
-
Silica gel (0.040-0.063 mm)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Celite (optional, for dry loading)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica to prevent disturbance of the bed during sample loading.
-
-
Sample Loading:
-
Dissolve the crude MMF in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of celite or silica gel by dissolving the crude product in a volatile solvent, adding the adsorbent, and evaporating the solvent under reduced pressure.
-
Carefully add the prepared sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent mixture (e.g., 100% hexanes or a 9:1 mixture of hexanes:ethyl acetate).
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the eluent according to a pre-determined gradient (e.g., progressing from 9:1 to 4:1 to 3:2 hexanes:ethyl acetate). The specific gradient will depend on the impurities present.[2]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 70% hexanes in ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm).
-
Identify and combine the fractions that contain the pure MMF.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottomed flask.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 25-30°C) and reduced pressure to yield the purified this compound as a yellow oil.[2]
-
-
Purity Confirmation:
-
Assess the purity of the final product using an appropriate analytical method, such as HPLC or NMR spectroscopy.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound.
Caption: Workflow for the purification of MMF by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound CAS#: 1917-64-2 [m.chemicalbook.com]
- 4. 1917-64-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 8. Identification and Dosage of 2-Furaldehyde and 5-Hydroxymethyl-2-furaldehyde in Beverages by Reversed Phase Chromatography with a Microbore Column | Scilit [scilit.com]
- 9. Methoxymethylfurfural - Wikipedia [en.wikipedia.org]
- 10. This compound | 1917-64-2 [amp.chemicalbook.com]
- 11. 5-(Methoxymethyl)-2-furancarboxaldehyde | 1917-64-2 | FM149914 [biosynth.com]
- 12. China this compound CAS 1917-64-2 factory and manufacturers | Unilong [unilongmaterial.com]
Optimizing reaction conditions for high selectivity to 5-(Methoxymethyl)-2-furaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for high selectivity in the synthesis of 5-(Methoxymethyl)-2-furaldehyde (MMF).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (MMF)?
A1: The most prevalent method for synthesizing MMF is the acid-catalyzed etherification of 5-hydroxymethylfurfural (HMF) with methanol.[1][2] This reaction typically employs a solid acid catalyst. Another approach is the one-step conversion of fructose in the presence of methanol, which combines the dehydration of fructose to HMF and its subsequent etherification to MMF in a single pot.[3]
Q2: What are the key factors influencing the selectivity of the MMF synthesis reaction?
A2: Several factors critically influence the selectivity towards MMF:
-
Catalyst Choice: The type of acid catalyst (e.g., zeolites, ion-exchange resins) and its properties, such as acid strength and pore structure, play a significant role.[1][2]
-
Reaction Temperature: Temperature control is crucial as excessively high temperatures can promote the formation of undesired by-products and lead to thermal degradation.[4]
-
Reaction Time: Optimizing the reaction time is essential to maximize the yield of MMF while minimizing the formation of humins and other degradation products.[4]
-
Solvent: While methanol acts as both a reactant and a solvent, the presence of co-solvents can influence the reaction. Aprotic solvents like dimethyl sulfoxide (DMSO) can sometimes stabilize HMF and reduce side reactions.[5][6]
Q3: What are the common side reactions and by-products in MMF synthesis?
A3: The primary side reaction is the formation of humins, which are dark, insoluble polymeric materials.[5][7] Humins are formed through the polymerization and condensation of HMF and its intermediates.[7][8] Other potential by-products, especially when starting from sugars, include levulinic acid and formic acid, which result from the rehydration of HMF.[9]
Q4: How can I monitor the progress of the MMF synthesis reaction?
A4: The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC) with a UV detector.[10][11] This technique allows for the quantification of the reactant (HMF or fructose), the desired product (MMF), and major by-products. A C18 column is commonly used with a mobile phase consisting of an acetonitrile-water mixture.[11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low MMF Yield | 1. Inactive or deactivated catalyst. 2. Suboptimal reaction temperature (too low). 3. Insufficient reaction time.[4] 4. Poor quality of starting material (HMF). | 1. Regenerate the catalyst according to the manufacturer's instructions or use a fresh batch. For resin catalysts, methods involving hydrogen peroxide oxidation and ion exchange can be effective.[3] 2. Gradually increase the reaction temperature in increments of 10-20°C, while monitoring the reaction progress and by-product formation. 3. Extend the reaction time and take aliquots at regular intervals to determine the optimal duration. 4. Ensure the HMF used is of high purity and has been stored properly to prevent degradation. |
| Low Selectivity to MMF (High levels of by-products) | 1. Reaction temperature is too high, leading to thermal degradation.[4] 2. Inappropriate catalyst choice or catalyst loading. 3. Presence of water in the reaction mixture, promoting HMF rehydration. | 1. Decrease the reaction temperature. An optimal range is often found to be effective in minimizing side reactions.[4] 2. Screen different acid catalysts (e.g., ZSM-5, Amberlyst-15) and optimize the catalyst loading. 3. Use anhydrous methanol and ensure all glassware is thoroughly dried before use. |
| Significant Formation of Dark Precipitate (Humins) | 1. Prolonged reaction time or excessive temperature. 2. High concentration of reactants. 3. Acid-catalyzed degradation of HMF and MMF.[6] | 1. Optimize the reaction time and temperature to stop the reaction once the maximum MMF yield is achieved. 2. Consider running the reaction at a lower concentration of HMF. 3. The choice of solvent can influence humin formation; in some cases, a co-solvent might help stabilize HMF.[5] |
| Difficulty in Product Purification | 1. Presence of multiple by-products with similar polarities to MMF. 2. Formation of a complex mixture of humins. | 1. Employ a combination of purification techniques. Liquid-liquid extraction followed by column chromatography or crystallization can be effective. 2. Filter the reaction mixture to remove insoluble humins before proceeding with extraction and further purification. |
Experimental Protocols
Protocol 1: Synthesis of MMF from HMF using ZSM-5 Catalyst
This protocol is based on achieving high yields of MMF through the etherification of HMF.
Materials:
-
5-Hydroxymethylfurfural (HMF, ≥99.0%)
-
Anhydrous Methanol (MeOH, 99.8%)
-
ZSM-5 zeolite catalyst
-
Batch reactor system
Procedure:
-
In a batch reactor, combine HMF and anhydrous methanol in a 1:99 weight ratio.[2]
-
Add the ZSM-5 catalyst to the mixture. A typical catalyst loading is around 0.05 g of catalyst per gram of HMF/methanol solution.[2]
-
Seal the reactor and heat the mixture to 160°C with stirring.[2]
-
Maintain the reaction at this temperature for 5 hours.[1]
-
After the reaction is complete, cool the reactor to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Analyze the filtrate by HPLC to determine the conversion of HMF and the yield of MMF.
Protocol 2: Purification of MMF
This protocol outlines a general procedure for the purification of MMF from the reaction mixture.
Procedure:
-
After filtering the catalyst, concentrate the reaction mixture under reduced pressure to remove the excess methanol.
-
The resulting crude product can be purified by liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
For higher purity, the MMF can be further purified by column chromatography on silica gel or by crystallization.
Data Presentation
Table 1: Influence of Catalyst on MMF Yield
| Catalyst | HMF Conversion (%) | MMF Yield (%) | Reference |
| ZSM-5 Zeolite | >99 | 97 | [1] |
| Resin Catalyst (DA-330) | High | High | [3] |
Table 2: Influence of Reaction Conditions on Furan Derivatives Synthesis (Illustrative)
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Fructose | Purolite CT275DR | 110 | 2 | HMF | 70 | [9] |
| HMF | ZSM-5 | 160 | 5 | MMF | 97 | [1] |
| 5-chloromethylfurfural | None | 50 | 1.5 | MMF & acetal | 60 | [12] |
Visualizations
Experimental Workflow for MMF Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Reaction Pathway for MMF Synthesis from HMF
Caption: The chemical transformation of HMF to MMF via acid-catalyzed etherification with methanol.
References
- 1. 5-Methoxymethyl furfural production by acid heterogeneous catalytic etherification of 5-hydroxymethyl furfural [addi.ehu.es]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sugar-energy.com [sugar-energy.com]
- 7. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multigram Synthesis of Pure HMF and BHMF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling | Chemical Engineering Transactions [cetjournal.it]
Technical Support Center: Acid-Catalyzed Dehydration of Fructose to 5-Methoxymethylfurfural (MMF)
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for challenges encountered during the acid-catalyzed synthesis of 5-methoxymethylfurfural (MMF) from fructose.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the acid-catalyzed conversion of fructose to MMF?
The conversion of fructose to MMF is a two-step, one-pot process: (1) the dehydration of fructose to 5-hydroxymethylfurfural (HMF) and (2) the etherification of HMF with methanol to form MMF. Most side reactions occur during the initial dehydration step. The primary side reactions include:
-
Humin Formation: This is the most significant side reaction, leading to the formation of dark, insoluble, and polymeric materials called humins. Humins result from the polymerization of fructose, HMF, and other reaction intermediates, causing a substantial loss in yield.
-
Rehydration of HMF: The intermediate HMF can be rehydrated in the presence of water to form levulinic acid and formic acid, which are common byproducts in this reaction.[1][2]
-
Self-Condensation and Cross-Condensation: HMF is a reactive molecule that can undergo self-condensation or react with fructose and other intermediates, contributing to humin formation.
Q2: What exactly are humins and how can their formation be minimized?
Humins are complex, carbonaceous polymers formed from the acid-catalyzed degradation of sugars and their furanic derivatives like HMF.[2] They are a major cause of reduced product yield and can lead to catalyst deactivation.[3] To minimize humin formation:
-
Optimize Reaction Time and Temperature: High temperatures and long reaction times promote the polymerization reactions that lead to humins.[4] Reducing either can limit their formation.
-
Use a Biphasic Solvent System: An effective strategy is to use a biphasic system where fructose reacts in an aqueous phase, and the HMF product is continuously extracted into an organic phase (e.g., methyl isobutyl ketone or MIBK).[5][6][7] This removes HMF from the acidic aqueous environment, preventing its further reaction to form humins.
-
Employ Modifiers: Adding solvents like dimethylsulfoxide (DMSO) or polymers such as poly(1-vinyl-2-pyrrolidinone) to the aqueous phase can help suppress undesired side reactions.[5][8]
Q3: Why are levulinic acid (LA) and formic acid (FA) common byproducts?
Levulinic acid and formic acid are produced when the intermediate, HMF, undergoes rehydration.[1] This reaction is catalyzed by the same acids used to dehydrate fructose. The presence of water in the reaction medium is a key factor. To prevent this side reaction, it is advisable to use anhydrous solvents or systems that effectively remove water as it is formed. Using a biphasic system also helps by extracting HMF into the organic phase, limiting its contact with water in the reactive phase.[6]
Q4: How does the choice of solvent impact the reaction and side product formation?
The solvent plays a crucial role in determining product selectivity and yield.
-
Aqueous Systems: While water is a green solvent, it promotes the rehydration of HMF to levulinic and formic acids.[9]
-
Aprotic Polar Solvents: Solvents like DMSO are highly effective and can lead to high HMF (and subsequently MMF) yields by stabilizing HMF and suppressing humin formation.[10][11] However, their high boiling points can make product separation challenging.
-
Biphasic Systems: A combination of water and an organic extracting solvent (e.g., MIBK) is often considered optimal. Water solubilizes the fructose reactant, while the organic solvent continuously removes the HMF product, preventing its degradation.[7][12]
Q5: What is the role of the acid catalyst in side product formation?
While essential for the dehydration of fructose, the acid catalyst also promotes side reactions. Stronger acids and higher catalyst concentrations can accelerate the rate of humin formation and HMF rehydration.[9][13] Therefore, selecting a catalyst with the right acid strength and concentration is critical for maximizing MMF yield. Both homogeneous mineral acids (like HCl or H₂SO₄) and solid acid catalysts (like ion-exchange resins or zeolites) are used, with solid acids offering easier separation and recyclability.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low MMF Yield & Formation of Dark, Insoluble Solids | Extensive formation of humins due to prolonged reaction times, high temperatures, or high catalyst concentration. | • Shorten the reaction time. • Lower the reaction temperature. • Reduce the acid catalyst concentration. • Implement a biphasic water/organic solvent system (e.g., water/MIBK) to continuously extract the HMF intermediate.[5][12] |
| Significant Presence of Levulinic Acid (LA) and Formic Acid (FA) | Rehydration of the HMF intermediate due to the presence of water. | • Use an anhydrous solvent system (e.g., dry methanol, DMSO).[11] • If water is necessary to dissolve fructose, use a biphasic system to minimize HMF's contact time with the aqueous phase.[6] |
| Reaction is Slow or Fructose Conversion is Incomplete | • Insufficient catalyst activity or concentration. • Reaction temperature is too low. | • Increase the catalyst loading. • Use a catalyst with stronger acid sites. • Increase the reaction temperature, while carefully monitoring for an increase in side products.[4] |
| Difficulty in Product Separation and Purification | • Use of a high-boiling point solvent like DMSO. • Complex product mixture due to multiple side reactions. | • Consider using a lower-boiling point solvent or a biphasic system to simplify purification.[10] • Optimize reaction conditions to improve selectivity towards MMF, thereby reducing the number of impurities. |
Data on Reaction Conditions and Product Yields
The yield of the HMF intermediate is a critical factor in the overall yield of MMF. The following table summarizes the effect of various reaction conditions on HMF yield from fructose.
| Catalyst | Solvent System | Temperature (°C) | Time | Fructose Conv. (%) | HMF Yield (%) | Reference(s) |
| Scandium(III) triflate | Biphasic (MPK) with Choline Chloride | 150 | 1 h | >99 | 99 | [14] |
| H₂SO₄ | Biphasic (Water/MIBK) | 155 | 16 min | 96 | 81 | [12] |
| Sulfamic Acid | Biphasic (aq. NaCl/i-PrOH) | 180 | 20 min | 91.2 | 80.3 | [4] |
| Lewatit K2420 (Ion Exchange Resin) | HFIP/Water | 95 | 80 min | ~100 | 76 | [10] |
| HCl | DES/MIBK | 80 | 14 min | >90 | 63 | [15] |
| Phosphoric Acid | Biphasic (Water/Acetone) | 200 | 8.4 min | ~100 | ~50 | [6] |
Experimental Protocols
General Protocol for Acid-Catalyzed Conversion of Fructose to MMF
This protocol is a generalized procedure based on common laboratory practices for the one-pot synthesis of MMF.
-
Reactant Preparation: In a suitable pressure vessel (e.g., a sealed microwave vial or a batch reactor), add fructose and anhydrous methanol.
-
Catalyst Addition: Add the acid catalyst (e.g., a specific molar percentage of a mineral acid like HCl or a weight percentage of a solid acid catalyst like an ion-exchange resin).
-
Reaction: Seal the vessel and place it in a preheated oil bath or a microwave reactor set to the desired temperature (typically ranging from 80°C to 180°C).[4][15] Stir the reaction mixture for the specified duration (from several minutes to a few hours).
-
Quenching and Work-up: After the reaction is complete, cool the vessel to room temperature. If a solid catalyst was used, remove it by filtration. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product from the aqueous/methanolic phase using an appropriate organic solvent (e.g., ethyl acetate or MIBK). Combine the organic layers.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.
-
Analysis: Analyze the final product and quantify the yield of MMF and any side products using techniques such as HPLC, GC-MS, and NMR spectroscopy.[16]
Visualizations
Reaction Pathways
Caption: Key reaction pathways in MMF synthesis from fructose.
Troubleshooting Workflow for Low MMF Yield
Caption: A logical workflow for troubleshooting low MMF yield.
General Experimental Workflow
Caption: Standard experimental workflow for MMF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Phase modifiers promote efficient production of hydroxymethylfurfural from fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic acid catalyzed production of platform chemical 5-hydroxymethylfurfural from fructose: Process comparison and evaluation based on kinetic modeling - Arabian Journal of Chemistry [arabjchem.org]
- 10. Conversion of Fructose to HMF in a Continuous Fixed Bed Reactor with Outstanding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Valorization of Humins by Cyclic Levulinic Acid Production Using Polyoxometalates and Formic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 5-(Methoxymethyl)-2-furaldehyde in acidic media
Welcome to the technical support center for 5-(Methoxymethyl)-2-furaldehyde (MMF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of MMF in acidic media.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving MMF in acidic conditions.
Q1: My MMF solution rapidly turns dark brown or black in an acidic medium. What is causing this discoloration and how can I minimize it?
A1: The dark discoloration is due to the acid-catalyzed degradation and subsequent polymerization of MMF into insoluble polymers, often referred to as "humins." The furan ring of MMF is susceptible to protonation in acidic environments, which initiates a cascade of reactions including ring-opening, condensation, and polymerization.
Troubleshooting Steps:
-
Temperature Control: Lower the reaction temperature. The rate of degradation and polymerization reactions significantly increases with temperature.
-
pH Adjustment: Use the mildest acidic conditions possible for your reaction. Even a slight increase in pH can substantially decrease the rate of degradation.
-
Solvent Selection: Consider using a biphasic solvent system. For instance, extracting MMF into an organic solvent as it is formed can protect it from the acidic aqueous phase.
-
Reduce Reaction Time: Minimize the exposure time of MMF to the acidic medium. Plan experiments to proceed as quickly as is feasible.
Q2: I am observing a significant loss of MMF in my reaction, but I don't see a corresponding amount of the expected product. What are the likely side reactions?
A2: In acidic media, MMF can undergo several degradation pathways besides polymerization. The primary degradation route involves the hydrolysis of the methoxymethyl group to form 5-hydroxymethylfurfural (HMF), which is also unstable in acid. Both MMF and HMF can further degrade to levulinic acid and formic acid.
Troubleshooting Steps:
-
Product Analysis: Use analytical techniques like HPLC-MS or GC-MS to identify degradation byproducts such as HMF, levulinic acid, and formic acid.[1] This will help confirm the degradation pathway.
-
Kinetic Monitoring: Monitor the concentration of MMF and potential byproducts over time using HPLC. This can provide insight into the rates of the competing reactions.
-
Protective Groups: If the aldehyde functional group is not involved in the desired reaction, consider protecting it temporarily to prevent its participation in side reactions.
Q3: My attempts to quantify MMF using UV-Vis spectroscopy are giving inconsistent results, especially after acid treatment. Why is this happening?
A3: MMF has a characteristic UV absorbance around 280 nm. However, its degradation products, including HMF and various soluble oligomers, also absorb in this region.[2] As the degradation proceeds, the overlapping spectra of these compounds can lead to an overestimation of the MMF concentration and inconsistent readings.
Troubleshooting Steps:
-
Chromatographic Methods: Switch to a more specific analytical method like High-Performance Liquid Chromatography (HPLC) with a UV detector.[1][3] HPLC will separate MMF from its degradation products, allowing for accurate quantification.
-
Method Validation: Develop and validate a stability-indicating HPLC method that can resolve the parent MMF peak from all potential degradation products.[1]
-
Reference Standards: Use certified reference standards for MMF and expected degradation products (like HMF) to confirm peak identity and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of MMF in acidic media?
A1: The primary degradation pathway of MMF in acidic media is initiated by the protonation of the furan ring, which leads to ring-opening and subsequent reactions. A major side reaction is the hydrolysis of the ether linkage, yielding 5-hydroxymethylfurfural (HMF) and methanol. HMF itself is unstable under acidic conditions and can further degrade to levulinic acid and formic acid. Both MMF and HMF can also undergo polymerization to form dark, insoluble humins.
Q2: At what pH range does MMF become significantly unstable?
A2: The stability of MMF is highly dependent on pH. Significant degradation is typically observed at pH values below 4. The rate of degradation increases exponentially as the pH decreases. For sensitive applications, it is advisable to maintain the pH above 5 to ensure stability.
Q3: Are there any chemical stabilizers that can be added to improve MMF stability in acid?
A3: While challenging, some strategies can mitigate degradation. The use of buffers to precisely control the pH is crucial. In some contexts, the addition of sacrificial alcohols or antioxidants might offer a degree of protection by competing for reactive intermediates, though this is application-specific and requires empirical testing. The most effective approach remains the optimization of reaction conditions (pH, temperature, time) and the use of multiphasic systems.
Q4: How can I accurately monitor the stability of MMF in my experiments?
A4: The recommended method for monitoring MMF stability is High-Performance Liquid Chromatography (HPLC) with a UV or Diode-Array Detector (DAD).[1][4] This technique allows for the separation and quantification of MMF, distinguishing it from its degradation products. For structural confirmation of byproducts, coupling HPLC with Mass Spectrometry (HPLC-MS) is highly effective.[1][2]
Quantitative Data Summary
The stability of furan compounds like MMF is highly sensitive to pH and temperature. The following table summarizes hypothetical half-life data for MMF under various acidic conditions to illustrate these effects.
| Temperature (°C) | pH | Half-life (hours) |
| 25 | 2.0 | 0.5 |
| 25 | 3.0 | 4.8 |
| 25 | 4.0 | 52 |
| 50 | 3.0 | 0.8 |
| 50 | 4.0 | 9.5 |
| 50 | 5.0 | 98 |
Note: These values are illustrative and the actual half-life will depend on the specific matrix and conditions.
Experimental Protocols
Protocol for Assessing MMF Stability in Acidic Media via HPLC
1. Objective: To determine the degradation kinetics of MMF at a specific pH and temperature.
2. Materials:
-
This compound (MMF), >98% purity
-
Hydrochloric acid (HCl) or other suitable acid
-
Sodium hydroxide (NaOH) for pH adjustment
-
Buffer solution (e.g., citrate or acetate) for the target pH
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a C18 column and UV/DAD detector
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of MMF (e.g., 1 mg/mL) in acetonitrile.
-
Preparation of Reaction Medium: Prepare the acidic buffer solution at the desired pH (e.g., pH 3.0). Place it in a temperature-controlled water bath set to the desired temperature (e.g., 50°C).
-
Initiation of Experiment: Add a known volume of the MMF stock solution to the pre-heated acidic buffer to achieve the target starting concentration (e.g., 100 µg/mL). Mix thoroughly. This is time zero (t=0).
-
Sampling: Immediately withdraw an aliquot of the reaction mixture (e.g., 1 mL). Quench the degradation by diluting it in a neutral or slightly basic mobile phase and placing it on ice.
-
Time Points: Repeat the sampling at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes). The exact timing should be adjusted based on the expected rate of degradation.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile.[3]
-
Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of MMF (approx. 282 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of MMF.
-
Quantify the concentration of MMF in each sample based on the peak area.
-
Plot the natural logarithm of the MMF concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Diagrams of Key Processes
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5-(Methoxymethyl)-2-furaldehyde (MMF) Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 5-(Methoxymethyl)-2-furaldehyde (MMF) production.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMF) and why is its production being scaled up?
A1: this compound (MMF) is a versatile bio-based platform chemical derived from the dehydration and etherification of C6 sugars like fructose. It is a more stable derivative of 5-Hydroxymethylfurfural (HMF).[1][2] MMF is a valuable precursor for producing renewable polymers, such as polyethylene furanoate (PEF), which is a bio-based alternative to PET.[3] It also serves as a potential biofuel additive.[3] Scaling up its production is crucial for establishing economically viable and sustainable biorefinery processes.[4][5]
Q2: What are the primary synthesis routes for MMF?
A2: The most common synthesis route is the acid-catalyzed etherification of 5-Hydroxymethylfurfural (HMF) with methanol.[3] Another economically attractive route is the one-step conversion of fructose, which involves simultaneous dehydration and etherification in the presence of an acid catalyst and methanol.[1][6]
Q3: What are the main challenges in scaling up MMF production?
A3: The primary challenges in scaling up MMF production include catalyst deactivation, formation of side products like humins, and difficulties in separating and purifying the final product.[1][5][7][8] Maintaining high yields and selectivity at an industrial scale while ensuring the process is economically sustainable is a significant hurdle.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of MMF.
Issue 1: Low Yield or Conversion Rate
Question: My MMF synthesis is resulting in a low yield and/or poor conversion of the starting material (HMF or fructose). What are the potential causes and how can I improve it?
Answer: Low yield or conversion is a common problem in scaling up MMF production. The issue often stems from suboptimal reaction conditions, catalyst inefficiency, or competing side reactions.
Potential Causes & Troubleshooting Strategies:
-
Catalyst Deactivation: The catalyst's active sites may be blocked by byproducts, particularly polymeric humins.[1][9]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If it's too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote the formation of undesirable byproducts.
-
Inadequate Catalyst Loading or Mixing: Insufficient catalyst or poor mixing in a larger reactor can lead to a reduced reaction rate.
-
Solution: Ensure homogenous mixing within the reactor. Experiment with increasing the catalyst-to-substrate ratio.
-
-
Presence of Water: For the etherification of HMF, water can inhibit the reaction. If starting from fructose, water is a byproduct of the dehydration step and can promote side reactions.
Issue 2: Significant Byproduct Formation
Question: My reaction mixture contains a high concentration of dark, insoluble solids (humins) and other byproducts. How can I increase the selectivity towards MMF?
Answer: The formation of humins, which are dark polymeric byproducts, is a major challenge, especially when starting from sugars like fructose.[1] These byproducts not only reduce the MMF yield but also contribute to catalyst deactivation.
Potential Causes & Troubleshooting Strategies:
-
High Reaction Temperature or Time: Prolonged reaction times or excessive temperatures can promote the polymerization of HMF and intermediates into humins.[5]
-
Solution: Optimize the reaction time and temperature to maximize MMF formation while minimizing byproduct generation. Monitor the reaction progress closely and stop it once the optimal MMF concentration is reached.
-
-
Catalyst Acidity: The type and strength of the acid sites on the catalyst can influence selectivity. Both Brønsted and Lewis acid sites can play a role.[3]
-
Solution: Experiment with different catalysts. For instance, zeolites with varying Si/Al ratios exhibit different acidities and can impact MMF yield and selectivity.[3]
-
-
High Substrate Concentration: High concentrations of fructose or HMF can accelerate the rate of side reactions leading to humins.
-
Solution: While high concentrations are desirable for industrial scale-up, it may be necessary to find a balance. A biphasic solvent system can help by continuously extracting the produced MMF from the reactive aqueous/polar phase, thus protecting it from degradation.[11]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate pure MMF from the crude reaction mixture. What purification methods are most effective?
Answer: The purification of MMF is challenging due to its reactivity and the presence of various byproducts with similar properties.[5][8]
Recommended Purification Methods:
-
Liquid-Liquid Extraction: This is a common and effective method for separating MMF from the reaction medium.[11]
-
Distillation: Vacuum distillation can be used for purification, but care must be taken due to the thermal lability of HMF and MMF.[5][8]
-
Strategy: Perform distillation under reduced pressure to lower the boiling point and minimize thermal degradation. The addition of stabilizers has been shown to improve thermal stability during distillation.[5]
-
-
Adsorption/Chromatography: For high-purity applications, adsorption onto a solid phase or column chromatography can be employed, though this may be less feasible for very large scales.[11]
-
Strategy: Use adsorbents that can selectively bind MMF or the impurities, allowing for their separation.
-
Data Presentation
Table 1: Comparison of Various Catalysts for HMF Etherification to MMF
| Catalyst | Si/Al Ratio | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | Reference |
| HZSM-5 | 11.5 | 120 | 24 | 100 | 85.3 | [3] |
| HZSM-5 | 25 | 120 | 24 | 100 | 92.0 | [3] |
| HZSM-5 | 40 | 120 | 24 | 100 | 88.1 | [3] |
| Amberlyst-15 | N/A | 120 | 24 | 100 | 69.1 | [3] |
| HY | 15 | 120 | 24 | 100 | 79.5 | [3] |
| H-Beta | 12.5 | 120 | 24 | 100 | 82.3 | [3] |
Experimental Protocols
Protocol 1: General Procedure for MMF Synthesis from HMF
This protocol describes a general method for the etherification of 5-Hydroxymethylfurfural (HMF) to MMF using a solid acid catalyst.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Anhydrous Methanol (MeOH)
-
Solid acid catalyst (e.g., HZSM-5 zeolite with Si/Al ratio of 25)
-
High-pressure batch reactor with stirring mechanism
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: Ensure the batch reactor is clean and dry.
-
Charging Reagents: Add HMF (1 part by weight), the solid acid catalyst (e.g., 5-10% by weight relative to HMF), and anhydrous methanol (e.g., 20 parts by weight) to the reactor.
-
Reaction: Seal the reactor and begin stirring. Heat the reactor to the desired temperature (e.g., 120°C). Maintain the reaction for the specified time (e.g., 2-24 hours), monitoring the internal pressure.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure.
-
Catalyst Separation: Open the reactor and separate the solid catalyst from the liquid mixture by filtration. The catalyst can be washed with fresh methanol and stored for regeneration.
-
Solvent Removal: Remove the excess methanol from the filtrate using a rotary evaporator under reduced pressure.
-
Purification: The resulting crude MMF can be further purified using liquid-liquid extraction or vacuum distillation.
Protocol 2: Regeneration of a Deactivated Resin Catalyst
This protocol provides a general method for regenerating an acid resin catalyst deactivated by humin deposition.[1]
Materials:
-
Deactivated resin catalyst
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)
-
Sulfuric Acid (H₂SO₄) solution (e.g., 1 M)
-
Deionized water
-
Beaker and stirring apparatus
-
Oven
Procedure:
-
Washing: Wash the deactivated catalyst with methanol or another suitable solvent to remove any residual reactants and products.
-
Oxidation: Place the washed catalyst in a beaker and add the H₂O₂ solution. Stir the mixture at room temperature for several hours (e.g., 4-6 hours). This step helps to oxidize and break down the adsorbed humin byproducts.
-
Filtration and Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral (pH 7).
-
Ion Exchange (Re-protonation): Immerse the catalyst in the H₂SO₄ solution and stir for several hours (e.g., 4-6 hours) to restore the active acid sites.
-
Final Washing: Filter the catalyst again and wash extensively with deionized water until the washings are free of sulfate ions (can be tested with BaCl₂ solution) and the pH is neutral.
-
Drying: Dry the regenerated catalyst in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The catalyst is now ready for reuse.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multigram Synthesis of Pure HMF and BHMF - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 5-(Methoxymethyl)-2-furaldehyde (MMF)
Welcome to the technical support center for the purification of synthetic 5-(Methoxymethyl)-2-furaldehyde (MMF). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of MMF.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
1. What are the common impurities in synthetic this compound?
The primary impurities in synthetic MMF often stem from the starting materials and side reactions during the etherification of 5-(hydroxymethyl)furfural (HMF). Key impurities include:
-
Unreacted 5-(hydroxymethyl)furfural (HMF): The precursor to MMF, incomplete etherification will result in its presence in the final product.
-
Humins: These are dark, polymeric byproducts formed from the degradation of HMF and MMF under acidic and thermal conditions.
-
Levulinic Acid and Formic Acid: These can be formed from the rehydration of HMF, especially in the presence of water and acid catalysts.
-
Methyl Levulinate: An ester formed from the reaction of levulinic acid with methanol.
-
5-(Dimethoxymethyl)-2-furanmethanol (HMFDMA): A byproduct that can be in equilibrium with MMF.[1]
2. My MMF product is dark brown or black. What is the cause and how can I remove the color?
A dark coloration is typically due to the presence of humins. These polymeric impurities are common in reactions involving furan compounds, especially under acidic and heated conditions.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude MMF in a suitable organic solvent (e.g., ethyl acetate) and add a small amount of activated charcoal. Stir the mixture for a period and then filter to remove the charcoal, which will have adsorbed the colored impurities.
-
Column Chromatography: This is a highly effective method for separating MMF from colored impurities. A silica gel column with a gradient elution of hexanes and ethyl acetate is commonly used.
-
Vacuum Distillation: While effective for separating MMF from non-volatile humins, prolonged exposure to high temperatures during distillation can sometimes lead to further degradation and color formation. It is crucial to use a high-vacuum and keep the distillation temperature as low as possible.
3. After purification by distillation, my MMF is still not pure. What can I do?
If distillation alone is insufficient, it is likely due to the presence of impurities with boiling points close to that of MMF.
Troubleshooting Steps:
-
Fractional Vacuum Distillation: Employ a fractional distillation column (e.g., a Vigreux column) under high vacuum. This increases the number of theoretical plates and enhances the separation of compounds with similar boiling points.
-
Column Chromatography: This is often the most effective method for removing persistent impurities. The choice of eluent system is critical for achieving good separation.
-
Chemical Treatment: In some cases, a chemical wash can remove specific impurities. For example, a dilute sodium bicarbonate wash can help remove acidic impurities like levulinic and formic acid.
4. I am seeing an unexpected peak in my HPLC or GC analysis after purification. What could it be?
An unexpected peak could be a number of things, including a degradation product, a byproduct from a side reaction, or a contaminant from a solvent or reagent.
Troubleshooting Steps:
-
Review the Synthesis Conditions: Consider the reaction temperature, time, and catalyst used. Acidic conditions and high temperatures can promote the formation of byproducts like levulinic acid esters.
-
Analyze by GC-MS: Gas chromatography-mass spectrometry can help identify the unknown compound by providing its mass spectrum, which can be compared to spectral libraries.
-
Check Solvent Purity: Ensure that all solvents used in the synthesis and purification are of high purity, as contaminants can be introduced from these sources.
5. How does residual acid catalyst affect the stability and purity of my MMF?
Residual acid catalyst can significantly impact the stability of MMF, leading to degradation over time, even during storage. The acid can catalyze the formation of humins and other degradation products, resulting in discoloration and a decrease in purity.
Troubleshooting Steps:
-
Neutralizing Wash: Before the final purification step, wash the crude MMF solution with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst.
-
Silica Gel Plug: Passing the crude MMF through a short plug of silica gel can help to remove residual acid and some polar impurities.
Experimental Protocols
Below are detailed methodologies for the key purification techniques for this compound.
Vacuum Distillation
Objective: To purify MMF from non-volatile impurities such as humins and salts.
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a Claisen adapter to minimize bumping. All joints must be properly greased to ensure a good seal.
-
Sample Preparation: Place the crude MMF and a magnetic stir bar into the distillation flask. Do not use boiling chips as they are ineffective under vacuum.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump and begin to reduce the pressure. A cold trap between the apparatus and the pump is recommended to protect the pump.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the MMF distillate in a receiving flask. The boiling point of MMF is approximately 109-111 °C at 11-12 torr.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air to the system.
Column Chromatography
Objective: To achieve high purity MMF by separating it from colored impurities and byproducts with similar boiling points.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude MMF in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a non-polar solvent like hexanes and gradually increasing the polarity by adding ethyl acetate. A common gradient is from 100% hexanes to a 3:2 mixture of hexanes and ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing pure MMF.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified MMF.
Data Presentation
The following table summarizes the typical purity levels of this compound that can be achieved with different purification methods.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Key Impurities Removed |
| Vacuum Distillation | 85-95% | >98% | Humins, salts, non-volatile byproducts |
| Column Chromatography | 85-95% | >99% | Humins, HMF, polar byproducts, colored impurities |
| Combined Methods | 85-95% | >99.5% | A broad spectrum of impurities |
Visualizations
Experimental Workflow for MMF Purification
Caption: A typical experimental workflow for the purification of synthetic this compound.
Logical Relationship of Impurities and Purification Techniques
Caption: Relationship between common impurities in MMF synthesis and effective removal techniques.
References
Technical Support Center: Enhancing the Efficiency of 5-(Methoxymethyl)-2-furaldehyde (MMF) Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of 5-(Methoxymethyl)-2-furaldehyde (MMF).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your MMF extraction experiments.
Problem 1: Low Yield of MMF After Extraction
Question: I am experiencing a significantly lower than expected yield of MMF after performing a liquid-liquid extraction. What are the potential causes and how can I improve my yield?
Answer: Low extraction yields can stem from several factors, ranging from incomplete reactions to degradation of the product. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The synthesis of MMF from its precursors (e.g., 5-hydroxymethylfurfural, HMF) may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before proceeding with extraction.[1]
-
-
Suboptimal Solvent Choice: The solvent used for extraction may have a low partition coefficient for MMF, leaving a significant amount of product in the aqueous phase.
-
Solution: While specific data for MMF is limited, solvents effective for the structurally similar 5-hydroxymethylfurfural (HMF) can be a good starting point. Dichloromethane and mixtures of methyl isobutyl ketone (MIBK) and 2-butanol have been shown to be effective for HMF extraction.[2][3] Consider performing small-scale solvent screening to determine the optimal solvent for your specific reaction mixture.
-
-
Product Degradation: Furan derivatives can be sensitive to acidic conditions and high temperatures, leading to the formation of humins, which are dark, polymeric by-products.[4]
-
Insufficient Extraction Cycles: The product may not be fully extracted in a single pass.
-
Solution: Perform multiple extractions (e.g., 3-4 cycles) with fresh solvent and pool the organic layers to maximize recovery.
-
Problem 2: Presence of Impurities in the Final Product
Question: My purified MMF, analyzed by HPLC/GC, shows the presence of significant impurities. How can I identify and remove them?
Answer: Impurities in the final product can be unreacted starting materials, by-products from side reactions, or degradation products.
-
Common Impurities:
-
Unreacted 5-hydroxymethylfurfural (HMF): If synthesizing MMF from HMF, incomplete etherification will result in residual HMF.
-
Levulinic Acid and Formic Acid: These can form from the degradation of HMF or MMF, especially in the presence of acid and water.[4]
-
Humins: These are dark, polymeric substances resulting from the degradation of furan compounds.[4]
-
-
Troubleshooting Steps:
-
Improved Purification:
-
Column Chromatography: This is a highly effective method for separating MMF from polar impurities like HMF and organic acids. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a common starting point.
-
Vacuum Distillation: For thermally stable impurities with different boiling points, vacuum distillation can be effective. However, be cautious as furan aldehydes can be heat-sensitive.[1][4] It is recommended to keep the heating bath temperature below 130°C for furfural, a related compound.[4]
-
-
Aqueous Wash: Washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities like levulinic and formic acid. Follow this with a brine wash to remove residual water.[1]
-
Problem 3: Product Darkening or Polymerization During Workup
Question: My MMF solution turns dark, and I observe the formation of a solid precipitate during solvent removal or distillation. What is happening and how can I prevent it?
Answer: The darkening of the solution and the formation of solids are classic signs of humin formation, which is the polymerization of the furanic compound.[4]
-
Causes and Prevention:
-
Acidic Residues: Trace amounts of acid can catalyze polymerization, especially upon heating.
-
Solution: Ensure thorough neutralization with a weak base after the reaction is complete and before any heating steps.[4]
-
-
Exposure to Air and Light: Furan derivatives can be sensitive to oxidation.
-
Solution: Handle the material under an inert atmosphere (e.g., nitrogen or argon) and protect it from light where possible.[4]
-
-
High Temperatures: Heat accelerates the degradation and polymerization processes.
-
Solution: Use the lowest possible temperature for solvent removal (rotary evaporation) and consider high-vacuum distillation to lower the boiling point.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system in liquid-liquid extraction of MMF?
A1: Based on studies with the closely related HMF, effective organic solvents for extraction from aqueous solutions include dichloromethane, ethyl acetate, and a 7:3 (w/w) mixture of methyl isobutyl ketone (MIBK) and 2-butanol.[2] The optimal choice will depend on the specific composition of your reaction mixture.
Q2: How can I monitor the purity of my MMF during the extraction and purification process?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to qualitatively monitor the progress of your purification. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) with a UV detector (furan rings absorb UV light) and Gas Chromatography (GC) are the methods of choice.[5]
Q3: Is MMF stable for long-term storage?
A3: Like many furan aldehydes, MMF can degrade over time, especially when exposed to air, light, and heat. For long-term storage, it is advisable to store the purified compound under an inert atmosphere, protected from light, and at low temperatures (e.g., in a refrigerator or freezer).
Q4: Can I use the same extraction protocol for MMF as for HMF?
A4: While the protocols will be very similar due to the structural similarities between MMF and HMF, they may not be identical. MMF is less polar than HMF due to the ether linkage instead of the hydroxyl group. This difference in polarity may require adjustments to the choice of extraction solvent and the solvent system used for chromatographic purification to achieve optimal separation.
Data Presentation
Table 1: Solvent Systems for Furan Derivative Extraction
| Furan Derivative | Extraction Solvent System | Reported Yield/Selectivity | Reference |
| 5-Hydroxymethylfurfural (HMF) | Methyl Isobutyl Ketone (MIBK) / 2-butanol (7:3 w/w) | 89% selectivity from fructose | [2] |
| 5-Hydroxymethylfurfural (HMF) | Dichloromethane (DCM) | Good selectivity | [2] |
| 5-Hydroxymethylfurfural (HMF) | Supercritical CO2 | 62.4% yield from fructose | [6] |
| 5-Hydroxymethylfurfural (HMF) | Diethyl Ether | Effective for separation | [1] |
Table 2: Conditions for Synthesis of HMF and Derivatives
| Starting Material | Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield | Reference |
| Fructose | Amberlyst-15 | MIBK / H2O | Ambient | 7 | 46.6% (HMF) | [7] |
| Cellulose | HPW/Nb2O5 | Acetone / H2O | 200 | 0.5 | 20% (HMF) | [8] |
| 5-(chloromethyl)furfural | N/A | Methanol | RT - 50 | 3 | >90% (MMF) | [9] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of MMF
-
Reaction Quenching and Neutralization: Once the reaction is complete (as determined by TLC or GC), cool the reaction mixture to room temperature. If the reaction was conducted under acidic conditions, neutralize it by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7.
-
Solvent Addition: Transfer the neutralized reaction mixture to a separatory funnel. Add an equal volume of the chosen organic extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. The organic layer containing the MMF will typically be the top layer if using a solvent less dense than water (like ethyl acetate) and the bottom layer if using a denser solvent (like dichloromethane).
-
Collection of Organic Layer: Carefully drain the lower layer or decant the upper layer into a clean flask.
-
Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer remaining in the separatory funnel and repeat the extraction process (steps 3-5) at least two more times to ensure maximum recovery.
-
Combine and Dry: Pool all the collected organic extracts. Dry the combined organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate for 15-20 minutes.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude MMF.
Protocol 2: Purification of MMF by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude MMF in a minimal amount of the chromatography eluent (or a solvent in which it is readily soluble and that is compatible with the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluent in small fractions.
-
Purity Analysis: Monitor the fractions by TLC to identify those containing the pure MMF.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified MMF.
Visualizations
Caption: General experimental workflow for MMF synthesis and extraction.
Caption: Troubleshooting decision tree for MMF extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of 5-hydroxymethylfurfural and furfural by dehydration of biomass-derived mono- and poly-saccharides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Methods for 5-(Methoxymethyl)-2-furaldehyde (MMF) Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of furanic compounds is critical for quality control and safety assessment in various products. 5-(Methoxymethyl)-2-furaldehyde (MMF) is a key furanic compound that can be formed during the acid hydrolysis of carbohydrates in the presence of methanol. This guide provides an objective comparison of a High-Performance Liquid Chromatography (HPLC) method identified for MMF analysis with other validated HPLC methods for the closely related and more commonly studied compound, 5-hydroxymethylfurfural (HMF). The comparison is supported by experimental data to aid in the selection of a suitable analytical approach.
Performance Comparison of Analytical Methods
While a fully validated HPLC method with all performance parameters specifically for this compound was not found in the public domain, a method for its identification and analysis has been described. The following table summarizes the performance of a validated HPLC method for the analogous compound, 5-hydroxymethylfurfural (HMF), to provide a benchmark for expected performance. Gas Chromatography (GC) is also presented as a viable alternative for the analysis of furanic compounds.
Table 1: Comparison of Analytical Method Performance for Furanic Compounds
| Parameter | HPLC-DAD Method for HMF | Gas Chromatography (GC) Method for Furan Derivatives |
| Analyte(s) | 5-Hydroxymethylfurfural (HMF) | Furan and its derivatives |
| Limit of Detection (LOD) | 0.11 - 0.76 µg/mL | 0.001 - 0.225 ng/g |
| Limit of Quantitation (LOQ) | 0.35 - 2.55 µg/mL | 0.003 - 0.675 ng/g |
| Linearity (r²) | > 0.998 | > 0.995 |
| Recovery (%) | ≥ 89.9% | 76 - 117% |
| Precision (%RSD) | ≤ 4.5% (Intra- and Inter-day) | Intra-day: 1 - 16%, Inter-day: 4 - 20% |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are the methodologies for the HPLC analysis of MMF and a validated HPLC method for HMF.
HPLC Method for this compound (MMF) Identification
This method was used to identify MMF formed during the acid hydrolysis of plant extracts. While full validation data is not available, the chromatographic conditions provide a strong foundation for developing a validated quantitative method.
-
Instrumentation : HPLC system with a Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS).
-
Column : C18 column.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program : 2% B to 50% B over 30 minutes.
-
Flow Rate : 0.4 mL/min.
-
Detection : DAD at 280 nm and ESI-MS/MS for mass identification.
Validated HPLC Method for 5-Hydroxymethylfurfural (HMF) Analysis
This method has been validated for the quantification of HMF in various food matrices.
-
Instrumentation : HPLC with a UV or Diode Array Detector (DAD).
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Column Temperature : 25°C.
-
Detection : UV detection at 284 nm.
Method Selection and Validation Workflow
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the availability of instrumentation. The following diagram illustrates a logical workflow for method selection and validation for the analysis of MMF.
Caption: A logical workflow for analytical method selection and validation.
HPLC Method Validation Signaling Pathway
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram outlines the key parameters that must be evaluated during the validation of an HPLC method according to the International Council for Harmonisation (ICH) guidelines.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
A Comparative Guide to Catalysts for 5-(Methoxymethyl)-2-furaldehyde (MMF) Synthesis
The synthesis of 5-(methoxymethyl)-2-furaldehyde (MMF), a promising biofuel and platform chemical, from biomass-derived 5-hydroxymethylfurfural (HMF) is a critical area of research. The efficiency of this conversion is largely dependent on the catalytic system employed. This guide provides a comparative analysis of various solid acid catalysts used for the etherification of HMF with methanol to produce MMF, offering valuable insights for researchers, scientists, and professionals in drug development and green chemistry.
Performance Comparison of Catalysts
The selection of a catalyst is paramount for optimizing the yield and selectivity of MMF. Below is a summary of the performance of different classes of solid acid catalysts under various reaction conditions.
| Catalyst Type | Specific Catalyst | Reactant | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | MMF Selectivity (%) | Reference |
| Zeolites | H-ZSM-5 (Si/Al=40) | HMF | Methanol | 160 | 5 | 100 | 97 | ~97 | [1][2] |
| H-BEA | HMF | Ethanol/Water | 120-160 | 1-4 | >95 | - | High | ||
| H-ZSM-5 | HMF | Ethanol/Water | 120-160 | 1-4 | >95 | - | High | ||
| Ion-Exchange Resins | Amberlyst-15 | HMF | Methanol | 60 | - | - | ~80 | - | |
| Amberlyst-15 | HMF | Ethanol/Water | 120-160 | 1-4 | >95 | - | High | ||
| Purolite CT275DR | HMF | Ethanol | 100 | <9 | >80 | - | >70 | [3] | |
| Heteropolyacids | Preyssler-type HPA | HMF | n-Butanol | - | - | 89 | - | 73 (for 5-BMF) | |
| Cr[(DS)H2PW12O40]3 | Cellulose | - | 150 | 2 | 77.1 | 52.7 (for HMF) | - | [4] |
Note: Direct comparison is challenging due to varying reaction conditions across different studies. The data presented is indicative of the catalyst's potential. 5-BMF (5-butoxymethylfurfural) is an analog of MMF produced using butanol.
Reaction Mechanism and Experimental Workflow
The synthesis of MMF from HMF is an acid-catalyzed etherification reaction. The general mechanism involves the protonation of the hydroxyl group of HMF by the acid catalyst, followed by a nucleophilic attack by methanol, and subsequent deprotonation to yield MMF and water.
Below are diagrams illustrating the reaction pathway and a typical experimental workflow for the synthesis of MMF.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Methoxymethyl furfural production by acid heterogeneous catalytic etherification of 5-hydroxymethyl furfural [addi.ehu.es]
- 3. mdpi.com [mdpi.com]
- 4. One pot production of 5-hydroxymethylfurfural with high yield from cellulose by a Brønsted–Lewis–surfactant-combined heteropolyacid catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Tale of Two Platforms: 5-(Methoxymethyl)-2-furaldehyde (MMF) vs. 5-hydroxymethylfurfural (HMF) in Chemical Synthesis
The quest for sustainable chemical production has identified 5-hydroxymethylfurfural (HMF) as a pivotal bio-based platform chemical. However, its inherent instability has paved the way for a more robust contender: 5-(methoxymethyl)-2-furaldehyde (MMF). This guide offers a detailed comparison of MMF and HMF, providing researchers, scientists, and drug development professionals with the experimental data and methodologies necessary to evaluate their potential as starting materials for a new generation of chemicals and materials.
Both MMF and HMF are furanic aldehydes derived from the dehydration of C6 sugars, such as fructose and glucose. Their structures, featuring a furan ring, an aldehyde group, and a functionalized side chain at the 5-position, make them versatile building blocks for a diverse range of valuable molecules, including polymers, pharmaceuticals, and biofuels. The primary distinction lies in the 5-substituent: a hydroxyl group in HMF versus a methoxymethyl group in MMF. This seemingly minor difference has significant implications for their synthesis, stability, and reactivity.
I. Synthesis: A Fork in the Road from Biomass
The production of both HMF and MMF typically starts from fructose, which is readily dehydrated. However, the synthesis of MMF can be achieved in a one-pot reaction from fructose and methanol, offering a more direct route compared to the common two-step process for MMF's analogues like 5-ethoxymethylfurfural (EMF) which often involves the isolation of HMF first.
Table 1: Comparison of HMF and MMF Synthesis from Fructose
| Product | Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HMF | Fructose | Amberlyst-15 | Water/Acetone | 120 | - | 78 | [1] |
| HMF | Fructose | Sulfamic Acid | NaCl-saturated aqueous-i-PrOH | 180 | 0.33 | 80.34 | [2] |
| HMF | Fructose | Scandium(III) triflate / Choline chloride | Methyl propyl ketone | 150 | 1 | 99 | [3] |
| MMF | Fructose | ZSM-5 | Methanol | - | 5 | 97 | [4] |
| MMF (analogue EMF) | Fructose | [MIMBS]3PW12O40 | Ethanol | 90 | 24 | 90.5 | [5] |
Experimental Protocols:
Synthesis of 5-hydroxymethylfurfural (HMF) from Fructose using Sulfamic Acid:
In a microwave reactor, fructose (120 g L⁻¹) is mixed with a 10 mol% of sulfamic acid catalyst in a sodium chloride-saturated aqueous-isopropanol biphasic system. The reaction mixture is heated to 180°C for 20 minutes. After the reaction, the organic phase is separated, and the solvent is evaporated to yield HMF.[2]
One-Pot Synthesis of this compound (MMF) from Fructose:
Detailed experimental protocol for the one-pot synthesis of MMF from fructose with a resin catalyst was not fully available in the searched literature. The following is a general procedure based on related syntheses of HMF ethers.
In a batch reactor, fructose is dissolved in methanol. A solid acid catalyst, such as a ZSM-5 zeolite, is added to the mixture.[4] The reactor is sealed and heated to the desired temperature for a specified time. After the reaction, the catalyst is filtered off, and the methanol is evaporated. The resulting crude MMF can be purified by distillation or chromatography.
Synthesis of this compound (MMF) via Etherification of HMF:
5-hydroxymethylfurfural (HMF) is dissolved in anhydrous methanol. A solid acid catalyst, such as a zeolite or a sulfonic acid-functionalized resin, is added to the solution.[4] The mixture is stirred at a specific temperature for several hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography or gas chromatography. Upon completion, the catalyst is removed by filtration, and the excess methanol is evaporated under reduced pressure. The crude MMF is then purified.
II. The Stability Advantage of MMF
A significant drawback of HMF is its propensity to degrade, particularly under the acidic and thermal conditions often required for its synthesis and subsequent conversion. This degradation can lead to the formation of levulinic acid, formic acid, and insoluble humins, reducing the overall yield and complicating purification.
The replacement of the reactive hydroxyl group with a more stable methoxy group in MMF significantly enhances its chemical stability. While direct quantitative comparative studies are limited, the higher yields and cleaner reactions often reported for the synthesis and derivatization of HMF ethers like MMF and EMF suggest a greater resistance to degradation pathways. This increased stability makes MMF a more reliable and efficient platform chemical for large-scale industrial processes.
III. Conversion to Value-Added Chemicals: A Broadening Horizon
Both HMF and MMF can be transformed into a wide array of valuable downstream products through oxidation, reduction, and other chemical modifications.
Oxidation to 2,5-Furandicarboxylic Acid (FDCA)
2,5-Furandicarboxylic acid (FDCA) is a key bio-based monomer for the production of high-performance polymers like polyethylene furanoate (PEF), a promising alternative to petroleum-based PET. The oxidation of the aldehyde and hydroxymethyl/methoxymethyl groups of HMF and MMF, respectively, leads to FDCA.
While the oxidation of HMF to FDCA is well-established with high yields, the direct oxidation of MMF to FDCA is also a viable route.[4][6]
Table 2: Oxidation of HMF and MMF to FDCA
| Starting Material | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HMF | Ru/C | O₂ | Water | 120 | - | 88 | [6] |
| HMF | Ru/Cu-Co-O·MgO | O₂ | Water | 100 | 16 | 86.1 | [7] |
| HMF | RuOₓ/MnOₓ-VC | O₂ | - | 120 | 4 | 99 | [8] |
| MMF | - | - | - | - | - | Data not readily available in searches |
Hydrogenation to Biofuels and Diols
Hydrogenation of the aldehyde and furan ring of HMF and MMF opens pathways to biofuels and useful diols. For instance, the hydrogenation of HMF can yield 2,5-bis(hydroxymethyl)furan (BHMF), a monomer for polyesters and polyurethanes, and 2,5-dimethylfuran (DMF), a promising biofuel.[9][10][11] Similarly, MMF can be hydrogenated to 2,5-bis(methoxymethyl)furan, another potential biofuel additive.[12]
Table 3: Hydrogenation Products from HMF and MMF
| Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| HMF | 2,5-bis(hydroxymethyl)furan (BHMF) | Pt/MCM-41 | Water | 35 | 8 | 98.9 | [13] |
| HMF | 2,5-bis(hydroxymethyl)furan (BHMF) | Ru/Co₃O₄ | Isopropanol | 190 | - | 82 | [9] |
| HMF | 2,5-dimethylfuran (DMF) | CuCo/NC | 2-Butanol | 180 | 20 | 93.7 | [10] |
| MMF | 2,5-bis(methoxymethyl)furan | - | - | - | - | Data not readily available in searches |
IV. Visualizing the Chemical Pathways
To better understand the relationships between these platform chemicals and their derivatives, the following diagrams illustrate the key synthesis and conversion routes.
Caption: Synthesis pathways to HMF and MMF from fructose.
Caption: Key conversion pathways of HMF and MMF to valuable chemicals.
V. Conclusion: Choosing the Right Platform for the Future
While 5-hydroxymethylfurfural has been the trailblazer in the field of bio-based platform chemicals, its inherent instability presents significant challenges for industrial-scale applications. This compound emerges as a more stable and robust alternative, offering the potential for more efficient and cost-effective production of a wide range of sustainable chemicals and materials. Although the breadth of its conversion chemistry is still being explored, the foundational advantages of MMF in terms of synthesis and stability position it as a strong candidate to become a key player in the future of the bio-based economy. Further research into the direct conversion of MMF to a wider variety of derivatives will be crucial in fully realizing its potential as a next-generation platform chemical.
References
- 1. epublications.vu.lt [epublications.vu.lt]
- 2. Microwave-Assisted Production of 5-Hydroxymethylfurfural from Fructose Using Sulfamic Acid as a Green Catalyst [mdpi.com]
- 3. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioconversion of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA) by a Native Obligate Aerobic Bacterium, Acinetobacter calcoaceticus NL14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Base-free conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over a Ru/C catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]
- 11. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Performance comparison of MMF-derived biofuels with conventional fuels
A Comparative Guide for Researchers and Industry Professionals
The quest for sustainable and high-performance alternatives to conventional fossil fuels has led to significant interest in biomass-derived compounds. Among these, biofuels derived from 5-(hydroxymethyl)furfural (HMF), a key platform chemical obtained from cellulosic biomass, are emerging as promising candidates. This guide provides a comprehensive comparison of the performance of two leading MMF-derived biofuels, 2,5-dimethylfuran (DMF) and 5-ethoxymethylfurfural (EMF), with traditional gasoline and diesel. The information presented herein, supported by experimental data from various studies, aims to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the potential of these next-generation biofuels.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a fuel dictate its behavior in an engine and its overall performance. MMF-derived biofuels exhibit a unique combination of characteristics that make them attractive alternatives to conventional fuels.
| Property | 2,5-Dimethylfuran (DMF) | 5-Ethoxymethylfurfural (EMF) | Gasoline | Diesel | Ethanol |
| Energy Density (MJ/L) | 30.0 - 31.5[1][2][3] | ~30.3[4] | 31.9 - 32.2[2][5] | ~36.0 | 23.0[2] |
| Research Octane Number (RON) | 101 - 119[1][2][3][6] | - | 91-98 | - | 110[1] |
| Cetane Number | - | High | - | 40-55 | - |
| Boiling Point (°C) | 92 - 94[6][7] | 235 | 25-215 | 180-360 | 78[7] |
| Water Solubility | Insoluble[2][7] | Low | Insoluble | Insoluble | Highly Miscible[2] |
| Oxygen Content (wt%) | 16.7 | 23.5 | 0 - 3.7 | 0 | 34.7 |
Table 1: Comparison of Key Physicochemical Properties. This table summarizes the essential properties of DMF, EMF, gasoline, diesel, and ethanol, highlighting the competitive energy density and octane number of MMF-derived biofuels.
Engine Performance and Combustion Characteristics
The ultimate test for any fuel is its performance within an internal combustion engine. Studies have shown that MMF-derived biofuels can offer comparable, and in some cases superior, performance to conventional fuels.
Spark-Ignition (SI) Engines
In SI engines, typically powered by gasoline, DMF has demonstrated significant potential. Its high octane number allows for higher compression ratios, leading to improved thermal efficiency.[2] Engine performance tests have shown that DMF can have a thermal efficiency similar to gasoline.[7] Furthermore, the combustion duration of DMF is often shorter than that of gasoline and ethanol, suggesting a more efficient combustion process.[8]
Compression-Ignition (CI) Engines
For CI engines, which predominantly use diesel, HMF derivatives such as esters and ethers are being explored as additives or standalone fuels. For instance, 5-ethoxymethylfurfural (EMF) has been identified as a promising diesel additive, possessing high solubility in diesel and a high energy density.[9] Studies have shown that blends of HMF-derived esters, such as HMF-Capric (1-C10), in diesel fuel exhibit comparable thermal efficiency, cylinder pressure, and heat release rates to neat diesel.[9]
Emission Profiles: A Cleaner Alternative?
A major driving force behind the development of biofuels is the potential for reduced environmental impact. MMF-derived biofuels generally exhibit favorable emission characteristics compared to their fossil fuel counterparts.
| Emission | DMF vs. Gasoline | HMF-derivatives vs. Diesel |
| NOx | Similar or slightly higher | Equivalent or slightly higher[9] |
| CO | Significantly lower | Lower |
| Unburned Hydrocarbons (HC) | Lower | Lower |
| Particulate Matter (PM) / Soot | Lower | Lower[4] |
| SOx | Negligible (sulfur-free) | Negligible (sulfur-free)[4] |
Table 2: Emission Characteristics of MMF-Derived Biofuels. This table provides a qualitative comparison of the emission profiles of MMF-derived biofuels against conventional gasoline and diesel.
The lower emissions of CO, HC, and PM from MMF-derived biofuels are largely attributed to their oxygenated nature, which promotes more complete combustion. The absence of sulfur in these biofuels also eliminates SOx emissions, a major contributor to acid rain.[4]
Experimental Protocols
The data presented in this guide is based on standardized experimental procedures designed to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.
Determination of Physicochemical Properties
The fundamental properties of the fuels are determined using established ASTM International standards:
-
Energy Density: Measured using a bomb calorimeter according to ASTM D240 .
-
Research Octane Number (RON): Determined using a cooperative fuel research (CFR) engine following the ASTM D2699 standard.
-
Cetane Number: Measured in a cetane engine according to the ASTM D613 standard.
-
Boiling Point: Determined by distillation according to ASTM D86 .
-
Viscosity: Measured using a viscometer as per ASTM D445 .
-
Flash Point: Determined using a Pensky-Martens closed-cup tester following ASTM D93 .
Engine Performance and Emission Testing
Engine performance and emission characteristics are evaluated using a stationary engine test bed. A typical experimental setup includes:
-
Engine: A single-cylinder or multi-cylinder spark-ignition (SI) or compression-ignition (CI) engine is used. The engine is coupled to a dynamometer to control and measure engine load and speed.
-
Fuel System: A dedicated fuel delivery system is used for each fuel being tested to prevent cross-contamination. Fuel consumption is measured gravimetrically or volumetrically.
-
Data Acquisition: In-cylinder pressure is measured using a pressure transducer. Other parameters such as engine speed, torque, and temperatures are recorded using a data acquisition system.
-
Emissions Analysis: Exhaust gas is sampled and analyzed using a gas analyzer to measure the concentrations of NOx, CO, HC, and CO2. Particulate matter (PM) emissions are typically measured using a smoke meter or a more sophisticated particulate analyzer.
The engine is operated at various speed and load conditions to map its performance and emission characteristics. For each test point, the engine is allowed to reach a steady-state condition before data is recorded.
Visualizing the Pathways and Processes
To better understand the production and evaluation of MMF-derived biofuels, the following diagrams illustrate the key pathways and workflows.
Caption: Production pathway of MMF-derived biofuels from lignocellulosic biomass.
Caption: Generalized workflow for the experimental evaluation of biofuel performance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10307A [pubs.rsc.org]
- 5. One-pot tandem synthesis of 5-ethoxymethylfurfural as a potential biofuel - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. dokumen.pub [dokumen.pub]
- 7. Efficient preparation of hybrid biofuels from biomass-derived 5-(acetoxymethyl)furfural and petroleum-derived aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Catalytic Synthesis of the Biofuel 5-Ethoxymethylfurfural (EMF) from Biomass Sugars | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Quantitative Purity Determination of 5-(Methoxymethyl)-2-furaldehyde: A Comparative Guide to qNMR and Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 5-(Methoxymethyl)-2-furaldehyde (MMF) is paramount for ensuring the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the precise quantification of MMF purity. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most suitable analytical strategy for your research needs.
Introduction to this compound (MMF)
This compound is a versatile furan derivative with applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its purity is a critical quality attribute that can significantly influence the outcome of chemical reactions and the impurity profile of subsequent products. A primary impurity often encountered is 5-hydroxymethylfurfural (HMF), a structurally similar compound that can interfere with accurate quantification if not properly resolved.
Quantitative Purity Analysis: A Head-to-Head Comparison
The purity of MMF can be reliably determined using several analytical techniques. Here, we compare the performance of qNMR, HPLC-UV, and GC-FID.
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by flame ionization. |
| Primary/Secondary | Primary method (quantification without a specific MMF reference standard). | Secondary method (requires a certified MMF reference standard). | Secondary method (requires a certified MMF reference standard). |
| Sample Throughput | Moderate | High | High |
| Selectivity | High (for non-overlapping signals). | High (with appropriate column and mobile phase). | High (with appropriate column and temperature program). |
| Precision (RSD) | < 1% | < 2% | < 2% |
| Accuracy | High | High (dependent on reference standard purity). | High (dependent on reference standard purity). |
| Sample Consumption | Higher (mg scale) | Lower (µg scale) | Lower (µg scale) |
| Destructive | No (sample can be recovered). | Yes | Yes |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to facilitate implementation in your laboratory.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer or higher.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the MMF sample and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a precise volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.
¹H-NMR Spectrum of this compound: The characteristic signals for MMF in CDCl₃ are typically observed at:
-
Aldehyde proton (-CHO): ~9.6 ppm (singlet, 1H)
-
Furan ring protons: ~7.2 ppm (doublet, 1H) and ~6.5 ppm (doublet, 1H)
-
Methoxymethyl protons (-CH₂-): ~4.5 ppm (singlet, 2H)
-
Methoxy protons (-OCH₃): ~3.4 ppm (singlet, 3H)
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate integration. A typical starting point is 30 seconds.
-
Number of Scans: 8 to 16, depending on the sample concentration.
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both MMF (e.g., the aldehyde proton at ~9.6 ppm) and the internal standard.
-
Calculate the purity of MMF using the following formula:
Purity (%) = (I_MMF / N_MMF) * (N_IS / I_IS) * (MW_MMF / MW_IS) * (m_IS / m_MMF) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
MMF = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start from 30% acetonitrile and increase to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
Sample Preparation:
-
Prepare a stock solution of a certified MMF reference standard of known concentration.
-
Prepare the MMF sample solution by accurately weighing and dissolving it in the mobile phase.
-
Create a calibration curve by preparing a series of dilutions of the reference standard.
Analysis:
-
Inject the standards and the sample solution into the HPLC system.
-
Identify the MMF peak based on the retention time of the reference standard.
-
Quantify the purity by comparing the peak area of the MMF in the sample to the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation: Gas chromatograph with a flame ionization detector.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
Sample Preparation:
-
Prepare a stock solution of a certified MMF reference standard of known concentration in a suitable solvent (e.g., acetone or dichloromethane).
-
Prepare the MMF sample solution by accurately weighing and dissolving it in the same solvent.
-
Create a calibration curve from dilutions of the reference standard.
Analysis:
-
Inject the standards and the sample solution into the GC system.
-
Identify the MMF peak by its retention time.
-
Determine the purity by comparing the peak area of the MMF in the sample to the calibration curve.
Workflow and Method Comparison Diagrams
To visually represent the experimental processes and the logical comparison of the analytical techniques, the following diagrams are provided.
Caption: Workflow for MMF purity determination by qNMR.
A Comparative Guide to the Synthesis of 5-(Methoxymethyl)-2-furaldehyde (MMF)
For Researchers, Scientists, and Drug Development Professionals
5-(Methoxymethyl)-2-furaldehyde (MMF) is a promising bio-based platform chemical with applications in the synthesis of pharmaceuticals, polymers, and biofuels. Its production from renewable carbohydrate sources has garnered significant interest as a sustainable alternative to petroleum-based chemicals. This guide provides an objective comparison of the primary synthesis routes to MMF, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Key Synthesis Routes: An Overview
The synthesis of MMF predominantly follows two main pathways: a two-step route involving the initial formation of 5-(hydroxymethyl)furfural (HMF) followed by etherification, and a more direct one-pot synthesis from carbohydrates.
1. Two-Step Synthesis via HMF Etherification: This is a widely explored route where a C6 sugar, such as fructose or glucose, is first dehydrated to HMF. The resulting HMF is then etherified with methanol in the presence of an acid catalyst to yield MMF. This approach allows for the isolation and purification of the HMF intermediate, potentially leading to a purer final product.
2. One-Pot Synthesis from Fructose: This method combines the dehydration of fructose and the subsequent etherification with methanol into a single reaction vessel. This streamlined approach offers advantages in terms of process efficiency and reduced purification steps. Solid acid catalysts, such as ion-exchange resins, are commonly employed for this transformation.
3. One-Pot Synthesis from Glucose: While glucose is a more abundant and less expensive feedstock than fructose, its direct conversion to MMF is more challenging. The process typically requires a catalyst that can facilitate the isomerization of glucose to fructose, followed by dehydration and etherification.
Quantitative Performance Comparison
The following tables summarize key quantitative data for the different synthesis routes of MMF, providing a comparative overview of their performance based on reported experimental data.
Table 1: Two-Step Synthesis - Etherification of HMF to MMF
| Catalyst | Methanol/HMF Molar Ratio | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | Key Byproducts | Catalyst Reusability |
| HZSM-5 (Si/Al = 40) | 99:1 (wt ratio) | 160 | 3 | 100 | 95 | Methyl levulinate, humins | Not reported |
| H-Beta (Si/Al = 25) | 99:1 (wt ratio) | 160 | 3 | >90 | ~80 | Methyl levulinate, humins | Not reported |
| Amberlyst-15 | Not specified | 100 | 10 | Complete | Not specified | Not specified | Not specified |
Table 2: One-Pot Synthesis of MMF from Fructose
| Catalyst | Fructose Concentration | Solvent | Temperature (°C) | Time (h) | Fructose Conversion (%) | MMF Yield (%) | Key Byproducts | Catalyst Reusability |
| Amberlyst-15 | Not specified | Methanol/DMSO | 100 | 10 | Not specified | 80.5 | HMF, methyl levulinate, humins | Not reported |
| DA-330 Resin | Not specified | Methanol/Ionic Liquid | Not specified | Not specified | High | High | Humin byproducts | Regenerable with H₂O₂ and ion exchange |
Table 3: Synthesis of HMF from Glucose (Precursor to MMF)
| Catalyst | Glucose Concentration | Solvent | Temperature (°C) | Time (h) | Glucose Conversion (%) | HMF Yield (%) | Key Byproducts | Catalyst Reusability |
| Fe³⁺/Amberlyst-15 | Not specified | H₂O/THF | Not specified | Not specified | Not specified | 68 | Fructose, levulinic acid, formic acid | Retained activity after 4 cycles |
| HCl | 5 g/L | Water/MIBK | 180 | 0.05 | Not specified | 81.7 | Formic acid, levulinic acid | Not applicable |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthesis routes.
Protocol 1: Etherification of HMF to MMF using HZSM-5 Zeolite Catalyst
Materials:
-
5-(hydroxymethyl)furfural (HMF)
-
Anhydrous methanol
-
HZSM-5 (Si/Al ratio = 40), calcined
-
Autoclave reactor with magnetic stirring
Procedure:
-
In a typical reaction, charge the autoclave reactor with a solution of HMF in anhydrous methanol (e.g., 1:99 wt ratio).
-
Add the calcined HZSM-5 catalyst to the reactor (e.g., 0.05 g of catalyst for a specified amount of HMF/methanol solution).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Heat the reactor to the desired temperature (e.g., 160 °C) while stirring.
-
Maintain the reaction at this temperature for the specified duration (e.g., 3 hours).
-
After the reaction is complete, cool the reactor to room temperature.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Analyze the liquid product for HMF conversion and MMF yield using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: One-Pot Synthesis of MMF from Fructose using Amberlyst-15 Resin Catalyst
Materials:
-
D-Fructose
-
Anhydrous methanol
-
Dimethyl sulfoxide (DMSO)
-
Amberlyst-15 ion-exchange resin
-
Round-bottom flask with a reflux condenser and magnetic stirring
Procedure:
-
Dissolve D-fructose in a mixture of anhydrous methanol and DMSO in a round-bottom flask.
-
Add the Amberlyst-15 resin to the fructose solution.
-
Attach the reflux condenser and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for the specified time (e.g., 10 hours).
-
After the reaction, cool the mixture to room temperature.
-
Remove the Amberlyst-15 resin by filtration.
-
Analyze the resulting solution for fructose conversion and MMF yield by GC or HPLC.
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis of MMF.
Caption: Synthesis pathways from carbohydrates to MMF.
Caption: General experimental workflow for MMF synthesis.
A Comparative Analysis of 5-(Methoxymethyl)-2-furaldehyde and Furfural in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable alternatives to petroleum-based polymers has led to a resurgence of interest in bio-based monomers. Among these, furanic aldehydes, derived from renewable biomass, are prominent candidates. This guide provides a comparative analysis of two such aldehydes: the well-established furfural and the emerging 5-(methoxymethyl)-2-furaldehyde (MMF), in the context of their applications in polymer synthesis. While direct, head-to-head comparative studies are limited in current scientific literature, this guide collates available data to offer a valuable overview of their respective properties and potential.
Introduction to the Monomers
Furfural is a key bio-based chemical traditionally derived from the pentose sugars found in lignocellulosic biomass, such as corncobs and bagasse. Its furan ring and aldehyde functionality make it a versatile precursor for a range of polymers, most notably furan-based phenolic resins.[1]
This compound (MMF) is a derivative of 5-hydroxymethylfurfural (HMF), which is produced from hexose sugars like fructose and glucose. The presence of a methoxymethyl group at the 5-position distinguishes it from furfural and offers different possibilities for polymer structure and properties. MMF is considered a promising platform chemical for the synthesis of specialty polymers, resins, and coatings.[2]
Molecular Structure and Reactivity
The primary structural difference between furfural and MMF is the substituent at the 5-position of the furan ring. This seemingly minor difference can influence the reactivity of the aldehyde group and the overall properties of the resulting polymers. The methoxymethyl group in MMF can potentially offer improved solubility and may act as an internal plasticizer, affecting the flexibility and processing characteristics of the polymer.
Caption: Molecular structures of Furfural and MMF.
Comparative Performance in Polymer Applications
Due to the limited availability of direct comparative data, this section presents the properties of polymers derived from furfural and discusses the anticipated properties of MMF-based polymers based on its chemical structure and related research on furanic polymers.
Phenolic Resins
Furfural has been extensively studied as a replacement for formaldehyde in the synthesis of phenol-furfural (PFu) resins. These resins exhibit properties comparable to traditional phenol-formaldehyde (PF) resins.
Table 1: Comparative Properties of Furfural-Phenol and Traditional Phenol-Formaldehyde Resins
| Property | Furfural-Phenol Resin | Phenol-Formaldehyde Resin |
| Monomers | Phenol, Furfural | Phenol, Formaldehyde |
| Curing Mechanism | Condensation polymerization | Condensation polymerization |
| Thermal Stability | Good | Good |
| Chemical Resistance | Excellent | Excellent |
| Mechanical Strength | Comparable to PF resins | High |
Note: Data is compiled from various sources and direct comparison should be made with caution.
For MMF, it is hypothesized that its use in phenolic resins could lead to polymers with increased flexibility and lower cross-linking density due to the bulkier methoxymethyl group. This could be advantageous in applications requiring less brittle materials. However, experimental data to support this is not yet widely available.
Other Polymer Systems
Both furfural and MMF can be envisioned as building blocks for other polymer systems, such as polyesters and polyamides, typically after oxidation to their corresponding dicarboxylic acid forms. The rigid furan ring in both monomers is known to impart good thermal stability and mechanical strength to the resulting polymers.
Experimental Protocols
Detailed experimental protocols for MMF-based polymers are not extensively reported in the literature. Therefore, a representative protocol for the synthesis of a furfural-phenol resin is provided below. A hypothetical protocol for an MMF-phenol resin is also presented for illustrative purposes.
Synthesis of Furfural-Phenol Resin (Resol-type)
Materials:
-
Phenol
-
Furfural
-
Sodium hydroxide (NaOH) solution (catalyst)
-
Distilled water
Procedure:
-
Phenol is melted in a reaction vessel equipped with a stirrer, condenser, and thermometer.
-
An aqueous solution of NaOH is added to adjust the pH of the reaction medium.
-
The mixture is heated to the desired reaction temperature (e.g., 90-100°C).
-
Furfural is added dropwise to the reaction mixture over a period of time while maintaining the temperature.
-
The reaction is allowed to proceed for several hours until the desired viscosity is reached.
-
The resulting resin is then cooled and can be used for subsequent applications.
Caption: General experimental workflow for furanic-phenol resin synthesis.
Hypothetical Synthesis of MMF-Phenol Resin
Materials:
-
Phenol
-
This compound (MMF)
-
Acid or base catalyst
-
Solvent (optional)
Procedure:
-
Phenol and MMF are charged into a reactor.
-
A catalyst (e.g., p-toluenesulfonic acid for novolac-type or NaOH for resol-type) is added.
-
The mixture is heated under reflux with continuous stirring for a specified period.
-
The progress of the reaction can be monitored by measuring the viscosity or by spectroscopic methods.
-
Upon completion, the resin is isolated, for instance, by removal of any solvent and unreacted monomers under vacuum.
Polymerization and Curing Mechanisms
The polymerization of furfural or MMF with phenol proceeds through an electrophilic substitution reaction, where the aldehyde reacts with the activated ortho and para positions of the phenol ring, followed by condensation reactions to form a cross-linked network.
Caption: Simplified reaction pathway for furanic-phenol resin formation.
Conclusion
Furfural is a well-established, bio-based monomer that yields polymers with robust thermal and mechanical properties, making them suitable for applications such as adhesives and composites.[1] this compound represents a newer, promising furanic building block.[2] While quantitative, comparative data is still scarce, the presence of the methoxymethyl group in MMF is expected to modify the properties of the resulting polymers, potentially leading to materials with enhanced flexibility and different processing characteristics. Further research directly comparing the performance of these two monomers in various polymer systems is crucial to fully elucidate their respective advantages and to guide the development of the next generation of sustainable, high-performance polymers.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(Methoxymethyl)-2-furaldehyde
This guide provides a comprehensive comparison of analytical methods for the quantification of 5-(Methoxymethyl)-2-furaldehyde (5-MMF). The focus is on providing a framework for the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The experimental data presented is a composite derived from studies on the closely related compound 5-hydroxymethyl-2-furaldehyde (5-HMF) and other furanic compounds, serving as a benchmark for method development and validation for 5-MMF due to the limited availability of direct comparative studies.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It ensures that data obtained from different analytical techniques are comparable and reliable. This is essential when methods are updated, transferred between laboratories, or when different techniques are used to analyze the same sample. The core parameters evaluated during cross-validation include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ).
Comparison of Analytical Methods for 5-MMF Quantification
The following tables summarize the typical performance characteristics of HPLC, GC-MS, and qNMR for the analysis of furanic compounds like 5-MMF. These values are intended to serve as a general guide for researchers and scientists.
Table 1: Comparison of Performance Characteristics for 5-MMF Analysis
| Parameter | HPLC-UV/DAD | GC-MS | qNMR |
| **Linearity (R²) ** | > 0.999[1] | > 0.999[2] | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.005 - 0.05 mg/kg[3][4] | 0.01 - 6 ng/g[5][6] | ~0.1% (relative to a standard) |
| Limit of Quantification (LOQ) | 0.01 - 0.15 mg/kg[3][4] | 0.04 - 25 ng/g[5][6] | ~0.5% (relative to a standard) |
| Accuracy (Recovery %) | 94 - 108%[3][7] | 77 - 111%[5][8] | High (Primary ratio method) |
| Precision (RSD %) | < 6%[3] | < 10%[6] | < 1% |
| Selectivity | Good, may require gradient elution | Very high (based on mass-to-charge ratio) | High (based on unique chemical shifts) |
| Sample Throughput | High | Moderate | Low to Moderate |
| Cost | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar furanic compounds and can be adapted for 5-MMF analysis.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
Principle: This method separates 5-MMF from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Acetic acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: A typical mobile phase is a gradient mixture of water (containing 0.1% phosphoric acid) and acetonitrile.[9]
-
Standard Preparation: Prepare a stock solution of 5-MMF in the mobile phase and perform serial dilutions to create calibration standards.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 5-MMF in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique separates volatile compounds in the gas phase. The separated compounds are then ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio, allowing for highly specific detection and quantification. Derivatization is often required for polar analytes like 5-MMF to increase their volatility.
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS).
-
Autosampler.
Reagents:
-
Dichloromethane or other suitable organic solvent.
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[6]
-
Internal standard (e.g., a deuterated analog).
Procedure:
-
Sample Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent.[8]
-
Derivatization: Evaporate the solvent and add the derivatizing agent. Heat the mixture to complete the reaction.[6]
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 315 °C).
-
Carrier gas: Helium at a constant flow rate.
-
Ionization mode: Electron Ionization (EI).
-
MS acquisition: Selected Ion Monitoring (SIM) for target ions of the derivatized 5-MMF.
-
-
Quantification: Use an internal standard calibration method for accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. Quantification is achieved by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard and dissolve them in a known volume of a deuterated solvent.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
Optimize acquisition parameters for quantitative analysis (e.g., pulse angle, number of scans).
-
-
Data Processing:
-
Apply appropriate processing parameters (e.g., Fourier transform, phase correction, baseline correction).
-
Carefully integrate the selected signals of both the analyte and the internal standard.
-
-
Calculation: Calculate the concentration of 5-MMF using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₑ / Iₛₜₑ) * (Mₓ / Mₛₜₑ) * (mₛₜₑ / V) * Pₛₜₑ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ, Iₛₜₑ = Integral values of the analyte and the standard
-
Nₓ, Nₛₜₑ = Number of protons for the respective signals
-
Mₓ, Mₛₜₑ = Molar masses of the analyte and the standard
-
mₛₜₑ = Mass of the standard
-
V = Volume of the solvent
-
Pₛₜₑ = Purity of the standard
-
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validation of two analytical methods.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in selecting an analytical method based on key requirements.
Caption: Logical guide for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS | Nurislamova | Public Health and Life Environment – PH&LE [zniso.fcgie.ru]
- 9. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
A Comparative Guide to the Production of 5-(Methoxymethyl)-2-furaldehyde from Diverse Biomass Feedstocks
For Researchers, Scientists, and Drug Development Professionals
The conversion of renewable biomass into valuable platform chemicals is a cornerstone of sustainable chemistry. Among these, 5-(Methoxymethyl)-2-furaldehyde (MMF) is emerging as a promising and more stable alternative to its precursor, 5-Hydroxymethylfurfural (HMF). This guide provides an objective comparison of MMF yields from various biomass feedstocks, supported by available experimental data and detailed methodologies, to aid researchers in selecting optimal starting materials and process parameters.
Yield Comparison of MMF from Various Biomass Sources
The direct, one-pot synthesis of MMF from raw biomass is an area of growing research interest. While extensive data exists for the production of HMF, specific yield comparisons for MMF are less documented. This guide compiles available data on the synthesis of MMF and its close analog, 5-(Ethoxymethyl)-2-furaldehyde (EMF), to provide a comparative overview.
| Feedstock | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fructose | MMF | PSDVB-SO3H | Methanol | - | < 1 | 31.6 | [1] |
| Fructose | EMF | Magnetically recoverable sulfonic acid | Ethanol | 90 | 24 | 72.5 | |
| Inulin | EMF | Magnetically recoverable sulfonic acid | Ethanol | - | - | 63.3 |
Note: EMF (5-(Ethoxymethyl)-2-furaldehyde) is a close analog of MMF, and its synthesis pathway and yields can provide valuable insights into MMF production.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of research. Below are summarized protocols for the synthesis of MMF and its precursor HMF, which can be adapted for MMF production through subsequent etherification.
One-Pot Synthesis of 5-(Ethoxymethyl)furfural (EMF) from Fructose
This protocol details the direct conversion of fructose to EMF, a process analogous to MMF synthesis.
Materials:
-
Fructose
-
Ethanol
-
Magnetically recoverable sulfonic acid catalyst
Procedure:
-
In a reaction vessel, combine fructose and the magnetically recoverable sulfonic acid catalyst in ethanol.
-
Heat the mixture to 90°C and maintain for 24 hours with stirring.
-
After the reaction, cool the mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet.
-
The product, EMF, can be isolated from the solution.
General Protocol for the Conversion of Fructose to 5-Hydroxymethylfurfural (HMF)
This two-step process, involving the synthesis of HMF followed by etherification, is a common route to MMF.
Step 1: HMF Synthesis from Fructose
Materials:
-
D-Fructose
-
Dimethyl Sulfoxide (DMSO)
-
Acid catalyst (e.g., Amberlyst-15)
Procedure:
-
Dissolve D-fructose in DMSO in a suitable reactor.
-
Add the acid catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain for a specific duration while stirring.
-
Monitor the reaction progress by techniques such as TLC or HPLC.
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
Extract the HMF from the DMSO solution using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the HMF by column chromatography or crystallization.
Step 2: Etherification of HMF to MMF
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Methanol
-
Acid catalyst (e.g., solid acid catalyst)
Procedure:
-
Dissolve HMF in an excess of methanol.
-
Add the acid catalyst to the solution.
-
Heat the mixture under reflux for a specified period, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture and remove the catalyst by filtration.
-
Remove the excess methanol under reduced pressure.
-
Purify the resulting MMF by vacuum distillation or column chromatography.
Logical Workflow for MMF Production from Biomass
The general pathway from various biomass feedstocks to MMF involves several key steps, as illustrated in the following diagram.
Caption: General workflow for MMF production from various biomass sources.
Signaling Pathways in Biomass Conversion
The conversion of complex carbohydrates from lignocellulosic biomass into simpler sugars, and subsequently into furan derivatives, involves a series of interconnected chemical transformations.
Caption: Key chemical transformations in the conversion of lignocellulosic biomass to MMF.
References
A Comparative Spectroscopic Guide to Confirming the Identity of 5-(Methoxymethyl)-2-furaldehyde
For researchers, scientists, and drug development professionals, the definitive identification of chemical compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 5-(Methoxymethyl)-2-furaldehyde (MMF) against structurally similar furan derivatives, offering a robust methodology for its unambiguous confirmation.
The accurate characterization of this compound, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is crucial for ensuring the quality, safety, and efficacy of end products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint. However, the presence of structurally related impurities or alternative compounds can lead to misinterpretation of a substance's identity. This guide presents key spectroscopic data in a comparative format to facilitate the differentiation of MMF from common analogues.
Spectroscopic Data Comparison
To aid in the identification process, the following tables summarize the key spectroscopic data for this compound and its common, structurally similar alternatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Aldehyde-H | Furan-H | Furan-H | -CH₂- | -OCH₃ | Other | Solvent |
| This compound (MMF) | ~9.6 | ~7.2 (d) | ~6.5 (d) | ~4.5 (s) | ~3.4 (s) | CDCl₃ | |
| 5-Hydroxymethylfurfural (HMF) | 9.53 | 7.23 (d) | 6.51 (d) | 4.69 (s) | 3.73 (-OH) | CDCl₃ | |
| 5-Chloromethylfurfural | ~9.6 | ~7.3 (d) | ~6.6 (d) | ~4.6 (s) | CDCl₃ | ||
| 2,5-Furandicarboxaldehyde | 9.83 | 7.42 (s) | 7.42 (s) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | C=O | Furan C-O | Furan C-CHO | Furan C-C | Furan C-CH₂ | -CH₂- | -OCH₃ | Solvent |
| This compound (MMF) | ~177 | ~160 | ~153 | ~122 | ~112 | ~65 | ~58 | CDCl₃ |
| 5-Hydroxymethylfurfural (HMF) | 178.00 | 161.44 | 152.07 | 123.86 | 110.05 | 57.17 | CDCl₃ | |
| 5-Chloromethylfurfural | ~177 | ~158 | ~154 | ~125 | ~113 | ~38 | CDCl₃ | |
| 2,5-Furandicarboxaldehyde | 178.9 | 154.2 | 154.2 | 120.3 | 120.3 | DMSO-d₆ |
Table 3: FT-IR Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) | C-O-C (furan) | O-H Stretch | C-Cl Stretch |
| This compound (MMF) | ~1670 | ~2820, ~2740 | ~1020 | ||
| 5-Hydroxymethylfurfural (HMF) | ~1665 | ~2830, ~2730 | ~1025 | ~3350 (broad) | |
| 5-Chloromethylfurfural | ~1675 | ~2825, ~2745 | ~1015 | ~700 | |
| 2,5-Furandicarboxaldehyde | ~1680 | ~2810, ~2730 | ~1020 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (EI-MS) |
| This compound (MMF) | C₇H₈O₃ | 140.14 | 140, 109, 81, 53, 45 |
| 5-Hydroxymethylfurfural (HMF) | C₆H₆O₃ | 126.11 | 126, 97, 69, 41 |
| 5-Chloromethylfurfural | C₆H₅ClO₂ | 144.55 | 144, 109, 81, 53 |
| 2,5-Furandicarboxaldehyde | C₆H₄O₃ | 124.09 | 124, 95, 67, 39 |
Experimental Protocols
To acquire the necessary data for comparison, the following standard experimental protocols are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A wider spectral width (e.g., 200-220 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C. Proton decoupling should be applied to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small amount can be pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal or the KBr press should be recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The choice of ionization technique will depend on the sample's properties and the available instrumentation. For volatile and thermally stable compounds like MMF, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a common and effective method. For less volatile or thermally sensitive analyses, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) can be used.
-
Data Acquisition:
-
GC-MS (EI): Inject a dilute solution of the sample into the GC. A standard non-polar or mid-polar capillary column can be used with a temperature program that allows for the separation of the analyte from the solvent and any impurities. The mass spectrometer is typically scanned over a mass range of m/z 35-300.
-
LC-MS (ESI): Infuse a dilute solution of the sample directly into the ESI source or inject it into an LC system for separation prior to mass analysis. The mass spectrometer can be operated in either positive or negative ion mode, scanning a relevant mass range (e.g., m/z 50-500).
-
Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of a sample suspected to be this compound.
Caption: Logical workflow for the spectroscopic confirmation of this compound identity.
By systematically acquiring and comparing the spectroscopic data of an unknown sample with the provided reference data, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their research and development processes.
Safety Operating Guide
Proper Disposal of 5-(Methoxymethyl)-2-furaldehyde: A Guide for Laboratory Professionals
For researchers and scientists handling 5-(Methoxymethyl)-2-furaldehyde (CAS No. 1917-64-2), a derivative of furan, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This compound presents multiple hazards, necessitating a structured and compliant disposal protocol. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Hazard Profile
This compound is classified as a hazardous substance with significant health and environmental risks. Understanding its hazard profile is the first step toward safe handling and disposal.
| Hazard Classification | GHS Hazard Statement |
| Flammable Liquid | H226: Flammable liquid and vapour |
| Acute Toxicity (Oral) | H301: Toxic if swallowed |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Carcinogenicity | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| Aquatic Hazard (Acute) | H401: Toxic to aquatic life |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, and national regulations is mandatory. The recommended general procedure is to dispose of the contents and container at an approved waste disposal plant.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect waste in a designated, compatible, and properly sealed container. The container must be in good condition and made of a material that will not react with the chemical.
2. Container Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Toxic," "Carcinogen Suspect")
-
The accumulation start date.
-
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.
-
Never pour this compound down the drain or dispose of it in the regular trash.[1]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safe Handling and Disposal of 5-(Methoxymethyl)-2-furaldehyde: A Comprehensive Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(Methoxymethyl)-2-furaldehyde. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Physicochemical and Hazard Data
A summary of key quantitative data and hazard classifications for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1917-64-2 | [1][2] |
| Molecular Formula | C₇H₈O₃ | [2] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | Light yellow to yellow liquid | [2] |
| Boiling Point | 68-70 °C (at 2 Torr) | [2] |
| Density | 1.146 g/cm³ (at 17.9 °C) | [2] |
| Flash Point | 85 °C | [1] |
| Storage Temperature | 2°C - 8°C | [1][2] |
| GHS Hazard Codes | H302, H315, H317, H319, H411 | [1][2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely managing this compound throughout its lifecycle in the laboratory, from receipt to disposal.
Pre-Handling Preparations
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly before starting any work.
-
PPE Inspection: Inspect all Personal Protective Equipment (PPE) for integrity. Do not use damaged gloves, eyewear, or lab coats.
-
Work Area Setup: Cover the work surface within the fume hood with disposable absorbent liners to contain any potential spills.
-
Assemble Materials: Gather all necessary equipment (e.g., glassware, spatulas, stir bars, solvents) and place them inside the fume hood before handling the chemical.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or eye contact.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical safety goggles conforming to NIOSH or EN166 standards.[3] A face shield should be worn over goggles for procedures with a high splash risk.[4] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][6] Gloves must be inspected prior to use and removed properly to avoid skin contact.[3] |
| Body Protection | A fully buttoned, long-sleeved lab coat is required.[7] |
| Respiratory Protection | All handling must be conducted within a certified chemical fume hood to minimize inhalation risk.[7] If there is a risk of aerosol generation and work cannot be done in a hood, a NIOSH-approved respirator with appropriate cartridges must be used.[8] |
Handling and Experimental Procedures
-
Location: All weighing and solution preparation must occur inside a designated and operational chemical fume hood.[7]
-
Dispensing: Use dedicated, clearly labeled spatulas and equipment. Handle the container with care to avoid generating aerosols.
-
General Practices: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling the chemical.[9] Keep the container tightly closed when not in use.[10]
Storage
-
Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon).[2]
-
Container: Keep the container tightly sealed in a dry, well-ventilated area.[10]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11]
Spill and Emergency Procedures
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[10]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[10]
-
Ventilate the affected area.[9]
-
Clean the spill area thoroughly.
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[9] Remove contact lenses if present and easy to do so. If eye irritation persists, seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin with plenty of soap and water.[9] If skin irritation or a rash occurs, get medical advice.[9]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[11]
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[8]
-
Waste Disposal
-
Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and tightly sealed container.[12] The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the chemical name and all appropriate hazard symbols (e.g., "Harmful," "Irritant," "Dangerous for the environment").
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal plant.[12] Do not pour down the drain or mix with general waste.[12] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe laboratory handling of this compound.
References
- 1. 5-(Methoxymethyl)-2-furancarboxaldehyde | 1917-64-2 | FM149914 [biosynth.com]
- 2. This compound | 1917-64-2 [amp.chemicalbook.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. ava-biochem.com [ava-biochem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
